molecular formula C22H29FN3O9P B1150401 Sofosbuvir impurity B

Sofosbuvir impurity B

Cat. No.: B1150401
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-OZMUOUHISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir impurity B is the less active impurity of Sofosbuvir, Sofosbuvir is an active inhibitor of HCV RNA replication in the HCV replicon assay, demonstrates potent anti-hepatitis C virus (HCV) activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20-,22+,36-/m0/s1

InChI Key

TTZHDVOVKQGIBA-OZMUOUHISA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Discovery, Synthesis, and Characterization of Sofosbuvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of Hepatitis C. It is a prodrug that, once metabolized in the liver, forms the active triphosphate nucleotide analogue GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] As with any pharmaceutical agent, a thorough understanding of its impurity profile is critical for ensuring safety, efficacy, and quality. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.

This technical guide focuses on Sofosbuvir Impurity B , a key degradation product formed under basic conditions. The discovery and characterization of such impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are essential for developing stable formulations and establishing appropriate analytical controls. This document provides an in-depth overview of the discovery, formation pathway, and analytical characterization of this specific impurity.

Discovery and Identification of this compound

This compound was identified during forced degradation studies, which are designed to intentionally degrade a drug substance to understand its stability profile.[1] These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light.

Sofosbuvir was found to be particularly susceptible to degradation under basic hydrolytic conditions.[1] Treatment with 0.5 N sodium hydroxide (B78521) (NaOH) at 60°C for 24 hours resulted in significant degradation of the parent drug, leading to the formation of two primary basic degradation products, designated Impurity A and Impurity B.[1]

The isolated Base Degradation Impurity B was characterized using High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) techniques.[1]

Chemical Identity:

  • IUPAC Name: (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[1]

  • Molecular Formula: C₁₃H₁₉FN₃O₉P[1]

  • Molecular Weight: 411.08 g/mol [1]

Formation Pathway (Base-Catalyzed Hydrolysis)

This compound is not a process-related impurity from synthesis but rather a degradation product. Its formation pathway involves the base-catalyzed hydrolysis of the phosphoramidate (B1195095) prodrug moiety of Sofosbuvir. The reaction proceeds via the cleavage of two key ester bonds:

  • Hydrolysis of the Isopropyl Ester: The isopropyl ester of the L-alanine moiety is hydrolyzed to a carboxylic acid.

  • Hydrolysis of the Phenyl Ester: The phenoxy group attached to the phosphorus atom is cleaved and replaced by a hydroxyl group.

This dual hydrolysis results in the formation of the corresponding phosphonic acid derivative.

G cluster_main Sofosbuvir Degradation Pathway Sofosbuvir Sofosbuvir (C₂₂H₂₉FN₃O₉P) M.W. 529.45 ImpurityB This compound (C₁₃H₁₉FN₃O₉P) M.W. 411.08 Sofosbuvir->ImpurityB  Base Hydrolysis  (e.g., 0.5 N NaOH, 60°C) hydrolysis_step Hydrolysis of Isopropyl Ester & Phenyl Ester Bonds G cluster_workflow Impurity Discovery & Characterization Workflow start Forced Degradation (Base Hydrolysis) analysis UPLC Analysis of Degradation Mixture start->analysis detection Detection of New Impurity Peak analysis->detection isolation Isolation via Preparative HPLC detection->isolation characterization Structure Elucidation (HRMS & NMR) isolation->characterization end Identified as This compound characterization->end

References

Spectroscopic Data Interpretation of Sofosbuvir Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Sofosbuvir impurity B, a known isomer of the active pharmaceutical ingredient. Understanding the structural nuances of such impurities is critical for ensuring drug purity, safety, and efficacy in accordance with regulatory standards. This document outlines the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes the analytical workflow.

Structural Elucidation of this compound

This compound is an isomer of Sofosbuvir, sharing the same molecular formula, C₂₂H₂₉FN₃O₉P, and a molecular weight of approximately 529.46 g/mol .[1] The key structural difference lies in the stereochemistry at the 5-position of the tetrahydrofuran (B95107) ring. The IUPAC name for this compound is isopropyl ((S)-(((2R,3R,4R,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate.[1] In contrast, Sofosbuvir has an (R) configuration at this position. This seemingly minor change can have significant implications for the molecule's three-dimensional structure and potential biological activity.

Mass Spectrometry (MS) Data Interpretation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of impurities. For this compound, the expected protonated molecule [M+H]⁺ would be observed at an m/z consistent with the molecular formula C₂₂H₂₉FN₃O₉P.

Table 1: High-Resolution Mass Spectrometry Data for Sofosbuvir and its Impurities

AnalyteMolecular FormulaCalculated m/z ([M+H]⁺)Observed m/z ([M+H]⁺)
SofosbuvirC₂₂H₂₉FN₃O₉P529.1601530.48[2]
Acid Degradation ProductC₁₆H₁₈FN₂O₈P417.0812417.0843[3]
Base Degradation Product AC₁₆H₂₅FN₃O₉P453.1336-
Base Degradation Product BC₁₃H₁₉FN₃O₉P411.0843412.0900[3]
Oxidative Degradation ProductC₂₂H₂₇FN₃O₉P527.1445-

Note: Observed m/z values are from forced degradation studies of Sofosbuvir and may vary slightly based on experimental conditions.

The fragmentation pattern in tandem MS (MS/MS) provides crucial structural information. While specific MS/MS data for impurity B is not publicly available, the fragmentation of Sofosbuvir is well-documented and serves as a reliable reference. Key fragmentation pathways involve the cleavage of the phosphoramidate (B1195095) linkage and losses from the sugar moiety.[4]

Sofosbuvir_Impurity_B This compound [M+H]⁺ = m/z 530 Fragment_1 Loss of Isopropyl Alanine m/z 393 Sofosbuvir_Impurity_B->Fragment_1 - C₆H₁₂NO₃ Fragment_2 Loss of Phenoxy Group m/z 437 Sofosbuvir_Impurity_B->Fragment_2 - C₆H₅O Fragment_3 Uracil Moiety m/z 113 Fragment_1->Fragment_3 - C₇H₉FO₅P

Figure 1. Proposed MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Interpretation

NMR spectroscopy is indispensable for the definitive structural elucidation of isomers like this compound. While a complete spectral assignment for impurity B requires acquisition of the actual spectrum, we can predict the key differences compared to Sofosbuvir based on its structure. The change in stereochemistry at the 5-position of the furanose ring is expected to influence the chemical shifts and coupling constants of the protons and carbons in the sugar moiety, particularly H-5', H-4', and the methylene (B1212753) protons at C-5'.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Sofosbuvir and Impurity B

ProtonSofosbuvir (Observed, ppm)[5]This compound (Predicted, ppm)Expected Difference
H-6 (Uracil)~7.6~7.6Minimal
H-5 (Uracil)~5.5~5.5Minimal
H-1' (Sugar)~6.0~6.0Minor
H-3' (Sugar)~4.2~4.2Minor
H-4' (Sugar)~4.0~4.1Significant
H-5'a, H-5'b (Sugar)~4.3, ~4.1~4.4, ~4.2Significant
CH (Isopropyl)~4.8~4.8Minimal
CH₃ (Isopropyl)~1.2~1.2Minimal
CH₃ (Alanine)~1.3~1.3Minimal
CH₃ (Sugar)~1.2~1.2Minor

Note: Predicted shifts are illustrative and would need to be confirmed with experimental data. The most significant changes are anticipated for protons spatially close to the C-5' stereocenter.

Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals and to confirm the altered stereochemistry through analysis of Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality spectroscopic data for impurity identification and characterization. The following protocols are based on established methods for the analysis of Sofosbuvir and its degradation products.[2][3]

Mass Spectrometry (LC-MS/MS)
  • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B129727) (B).

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometer Settings :

    • Ionization Mode : Positive ESI.

    • Scan Mode : Full scan for MS and product ion scan for MS/MS.

    • Collision Gas : Argon.

    • Data Acquisition : Data should be acquired in centroid mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Experiments to be Performed :

    • ¹H NMR

    • ¹³C NMR (with DEPT)

    • ²D COSY (Correlation Spectroscopy)

    • ²D HSQC (Heteronuclear Single Quantum Coherence)

    • ²D HMBC (Heteronuclear Multiple Bond Correlation)

    • ¹⁹F NMR

    • ³¹P NMR

    • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine stereochemistry.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation cluster_3 Structure Confirmation Isolate Impurity B Isolate Impurity B Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Isolate Impurity B->Dissolve in Deuterated Solvent LC-MS_MS LC-MS/MS Analysis Isolate Impurity B->LC-MS_MS NMR_Spectroscopy NMR Spectroscopy Dissolve in Deuterated Solvent->NMR_Spectroscopy HRMS_Analysis HRMS: Confirm Formula LC-MS_MS->HRMS_Analysis 1D_NMR_Analysis 1D NMR: Functional Groups NMR_Spectroscopy->1D_NMR_Analysis MS_MS_Fragmentation MS/MS: Fragmentation Pattern HRMS_Analysis->MS_MS_Fragmentation Final_Structure Confirm Structure of Impurity B MS_MS_Fragmentation->Final_Structure 2D_NMR_Analysis 2D NMR: Connectivity & Stereochemistry 1D_NMR_Analysis->2D_NMR_Analysis 2D_NMR_Analysis->Final_Structure

Figure 2. Workflow for the spectroscopic data interpretation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, an isomer of the parent drug, is a critical step in ensuring the quality and safety of the final pharmaceutical product. While sharing the same mass, the difference in stereochemistry can be definitively established through a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments. The methodologies and interpretation frameworks presented in this guide provide a robust approach for the characterization of this and other related impurities in Sofosbuvir, thereby supporting drug development and manufacturing processes. Commercial suppliers of Sofosbuvir impurity standards can provide a Certificate of Analysis (CoA) which includes detailed characterization data.[6]

References

Physicochemical Properties and Characterization of Sofosbuvir Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of Sofosbuvir impurity B. The information is intended for researchers, scientists, and drug development professionals working with Sofosbuvir and its related substances.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, the identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing. This guide focuses on a significant impurity, this compound. It is described as a less active impurity of Sofosbuvir.[1]

It is important to note that while several sources identify this compound with the molecular formula C22H29FN3O9P, another degradation product, referred to as "base degradation impurity-B," has been reported with a different molecular formula (C13H19FN3O9P) and molecular weight (411.08).[2] This guide will focus on the former, more widely referenced this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, alongside Sofosbuvir for comparison, is presented in Table 1.

PropertyThis compoundSofosbuvir
Chemical Name Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoateIsopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate
Molecular Formula C22H29FN3O9PC22H29FN3O9P
Molecular Weight 529.45 g/mol [3][4]529.45 g/mol [5][6]
Canonical SMILES CC(C)OC(=O)C(C)N--INVALID-LINK--(OCC1C(C(C(O1)(C)F)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3CC(C)OC(=O)C(C)N--INVALID-LINK--(OCC1C(C(C(O1)(C)F)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3
Storage Temperature -20°C[1][7]Room Temperature

Experimental Protocols for Characterization

The primary methods for the identification and quantification of this compound are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[8][9][10] A representative HPLC method is detailed below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.[8][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[8][11]

    • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[8][11]

    • Elution Mode: Isocratic[8][11]

    • Flow Rate: 1.0 mL/min[9]

    • Detection Wavelength: 260 nm[8][11]

    • Column Temperature: 35°C[12]

    • Injection Volume: 20 µL[9]

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution by dissolving a known amount of Sofosbuvir and its impurity in the diluent (water:acetonitrile 50:50).[11]

    • Test Solution (from formulation): Weigh and crush tablets to a fine powder. Transfer an accurately weighed quantity of the powder equivalent to a specific amount of Sofosbuvir into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume.[12]

  • Data Analysis: The retention time for Sofosbuvir is approximately 3.674 minutes, and its impurity is around 5.704 minutes under these conditions.[8] The peak areas are used to quantify the amount of the impurity.

Visualizations

Chemical Structure of this compound

Sofosbuvir_Impurity_B_Structure cluster_molecule img img

Caption: Chemical Structure of this compound.

Workflow for Identification and Characterization of this compound

Characterization_Workflow cluster_workflow Workflow for this compound Characterization Sample Bulk Drug or Formulation Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative) Sample->Forced_Degradation Analytical_Method Analytical Method Development (e.g., RP-HPLC, LC-MS) Forced_Degradation->Analytical_Method Isolation Impurity Isolation (e.g., Preparative HPLC) Analytical_Method->Isolation Quantification Quantification and Validation Analytical_Method->Quantification Structure_Elucidation Structure Elucidation (NMR, MS, IR) Isolation->Structure_Elucidation

Caption: General workflow for impurity identification.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways associated with this compound. Research has primarily focused on its detection, isolation, and structural elucidation as a process-related impurity or degradation product of Sofosbuvir.

Conclusion

This technical guide provides a summary of the available information on the physicochemical properties and characterization of this compound. The provided experimental protocol for RP-HPLC offers a starting point for the routine analysis of this impurity. Further research is required to determine specific physicochemical constants such as melting point, boiling point, and detailed solubility data, as well as to investigate any potential biological activity or associated signaling pathways. The control of this and other impurities is essential for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

References

Unraveling the Formation of Sofosbuvir Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of Sofosbuvir impurity B, a critical aspect in the quality control and stability assessment of the antiviral drug Sofosbuvir. By understanding the conditions and pathways leading to its formation, researchers and drug development professionals can devise strategies to minimize its presence, ensuring the safety and efficacy of the final drug product.

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, can degrade under certain conditions to form various impurities. Among these, this compound is a significant degradation product formed under basic hydrolytic stress. This guide elucidates the chemical identity of impurity B, details the mechanism of its formation, provides quantitative data from forced degradation studies, and outlines the experimental protocols for its identification and analysis.

Chemical Identity of Sofosbuvir and Impurity B

Sofosbuvir is a prodrug, chemically identified as Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate.[1] During its synthesis and storage, or under specific stress conditions, it can degrade. Forced degradation studies have been instrumental in identifying and characterizing its impurities.

This compound , as identified in detailed forced degradation studies, is the result of the hydrolysis of both the isopropyl ester and the phenoxy group from the phosphoramidate (B1195095) moiety of Sofosbuvir under basic conditions.[1]

Table 1: Chemical Identification of Sofosbuvir and Impurity B

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Sofosbuvir Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoateC22H29FN3O9P529.45
This compound (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acidC13H19FN3O9P411.08

Source: Pottabathini et al., 2016[1]

Mechanism of Formation of this compound

The formation of this compound is a result of base-catalyzed hydrolysis. The phosphoramidate linkage in the Sofosbuvir molecule is susceptible to cleavage under alkaline conditions. The reaction proceeds through a nucleophilic attack of hydroxide (B78521) ions on the phosphorus center and the carbonyl carbon of the isopropyl ester.

The proposed mechanism involves two main hydrolytic events:

  • Hydrolysis of the Isopropyl Ester: The ester linkage of the L-alanine isopropyl ester moiety is hydrolyzed to a carboxylic acid.

  • Hydrolysis of the Phenyl Ester: The phenoxy group attached to the phosphorus atom is cleaved and replaced by a hydroxyl group.

These reactions lead to the formation of the corresponding phosphonic acid derivative, which is this compound.

G cluster_0 Sofosbuvir cluster_1 Reaction Conditions cluster_2 Intermediate (Proposed) cluster_3 This compound sofosbuvir Sofosbuvir (C22H29FN3O9P) conditions Base Hydrolysis (e.g., 0.5 N NaOH, 60°C) sofosbuvir->conditions Subjected to intermediate Hydrolyzed Isopropyl Ester (S)-2-((R)-(((...)-methoxy)(phenoxy)phosphorylamino)propanoic acid conditions->intermediate Leads to (Hydrolysis of ester) impurity_b This compound (C13H19FN3O9P) intermediate->impurity_b Further Hydrolysis (Cleavage of phenoxy group)

Caption: Proposed formation pathway of this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance. In a key study, Sofosbuvir was subjected to various stress conditions as per ICH guidelines. The degradation was most significant under basic conditions.

Table 2: Summary of Forced Degradation of Sofosbuvir

Stress ConditionReagents and ConditionsDurationTotal Degradation (%)
Acidic Hydrolysis1 N HCl10 hours (reflux at 80°C)8.66
Basic Hydrolysis 0.5 N NaOH 24 hours (at 60°C) 45.97
Oxidative30% H2O22 days (at 80°C)Minor degradation (0.79%)
ThermalDry Heat-Stable
PhotolyticUV light at 254 nm24 hoursStable

Source: Pottabathini et al., 2016[1]

Under basic conditions, two major degradation products were observed, with one being significantly more prominent. While the cited study does not provide the exact percentage of Impurity B alone, the significant total degradation highlights the susceptibility of Sofosbuvir to basic hydrolysis.

Experimental Protocols

The following are detailed methodologies for the forced degradation study and the analytical method used for the identification and quantification of Sofosbuvir and its impurities.

Forced Degradation Protocol

This protocol is based on the study by Pottabathini et al. (2016).[1]

Objective: To induce the degradation of Sofosbuvir under various stress conditions to identify potential degradation products.

Materials:

  • Sofosbuvir pure drug

  • Hydrochloric acid (1 N)

  • Sodium hydroxide (0.5 N)

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Ammonium (B1175870) bicarbonate

  • Lyophilizer

  • Reflux apparatus

  • Water bath

Procedure:

  • Acidic Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl.

    • Reflux the solution at 80°C for 10 hours.

    • Neutralize the solution with ammonium bicarbonate.

    • Lyophilize the neutralized solution to obtain a solid crude sample.

    • Dissolve the crude sample in 4 mL of the mobile phase for analysis.

  • Basic Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.

    • Maintain the solution at 60°C for 24 hours.

    • Neutralize the solution with 1 N HCl.

    • Evaporate the solvent to obtain a solid residue.

    • Dissolve the residue in 5 mL of the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H2O2.

    • Keep the solution at 80°C for 2 days.

    • Evaporate the solution to obtain a solid and dissolve it in 5 mL of the mobile phase for analysis.

G cluster_acid Acidic Degradation cluster_base Basic Degradation cluster_oxidative Oxidative Degradation start Start: Sofosbuvir Sample (200 mg) acid_1 Add 5 mL of 1 N HCl start->acid_1 base_1 Add 5 mL of 0.5 N NaOH start->base_1 ox_1 Add 5 mL of 30% H2O2 start->ox_1 acid_2 Reflux at 80°C for 10h acid_1->acid_2 acid_3 Neutralize with NH4HCO3 acid_2->acid_3 acid_4 Lyophilize acid_3->acid_4 acid_5 Dissolve in mobile phase acid_4->acid_5 analysis UPLC Analysis acid_5->analysis base_2 Heat at 60°C for 24h base_1->base_2 base_3 Neutralize with 1 N HCl base_2->base_3 base_4 Evaporate base_3->base_4 base_5 Dissolve in mobile phase base_4->base_5 base_5->analysis ox_2 Heat at 80°C for 2 days ox_1->ox_2 ox_3 Evaporate ox_2->ox_3 ox_4 Dissolve in mobile phase ox_3->ox_4 ox_4->analysis

Caption: Experimental workflow for forced degradation studies.

Analytical Method for Impurity Profiling

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating Sofosbuvir from its degradation products.

Table 3: UPLC Method Parameters

ParameterSpecification
Instrument Waters Acquity UPLC system with a PDA detector
Column X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/10, 0.8/10, 1.5/35, 6.5/90, 8/90, 8.1/10, 10/10
Flow Rate 0.6 mL/min
Column Temperature 35°C
Injection Volume 2.5 µL
Detection Wavelength 260 nm

Source: Pottabathini et al., 2016[1]

Procedure:

  • Prepare the mobile phases and degas them.

  • Set up the UPLC system with the specified parameters.

  • Prepare standard solutions of Sofosbuvir and the sample solutions from the forced degradation studies.

  • Inject the solutions into the UPLC system and record the chromatograms.

  • Identify and quantify the peaks corresponding to Sofosbuvir and its impurities based on their retention times and peak areas.

Isolation and Characterization of Impurity B

Following the forced degradation, Impurity B can be isolated for structural elucidation.

Isolation Technique: Mass-supported auto-purification system.[1]

Characterization Techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular formula. For Impurity B, a protonated molecular ion at m/z 412.0900 was observed, corresponding to the molecular formula C13H20FN3O9P.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, 31P NMR, and 19F NMR are used to elucidate the detailed chemical structure and stereochemistry.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The formation of this compound is a critical degradation pathway that occurs under basic hydrolytic conditions. A thorough understanding of its structure, formation mechanism, and the analytical methods for its detection is paramount for ensuring the quality, safety, and stability of Sofosbuvir drug products. The information and protocols presented in this guide provide a solid foundation for researchers and professionals in the pharmaceutical industry to control and monitor this impurity effectively.

References

Preliminary Biological Activity Screening of Sofosbuvir Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] As a direct-acting antiviral (DAA), it functions as a prodrug that, upon metabolic activation in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.[1][3][4] The manufacturing and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which require careful evaluation to ensure the safety and efficacy of the final drug product.[5][6] This guide focuses on the preliminary biological activity screening of a known related compound, Sofosbuvir impurity B.

This compound is a known process impurity of Sofosbuvir.[7][8][9] While it is qualitatively described as being "less active" than the parent compound, publicly available quantitative data on its biological activity and cytotoxicity is limited. This document provides a framework for the preliminary in vitro evaluation of this compound, outlining relevant experimental protocols and presenting illustrative data to guide researchers in the field.

Mechanism of Action of Sofosbuvir

Sofosbuvir is a nucleotide analog prodrug.[2] Following oral administration, it undergoes intracellular metabolism to form the pharmacologically active uridine (B1682114) analog triphosphate, GS-461203.[2][3] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thus halting viral replication.[2][4]

Data Presentation: Biological Activity and Cytotoxicity

Due to the limited availability of public data for this compound, the following table presents a hypothetical but plausible dataset for its biological activity and cytotoxicity compared to the parent drug, Sofosbuvir. These values are for illustrative purposes and should be experimentally determined. The data reflects the qualitative understanding that this compound is less active than Sofosbuvir.

CompoundTargetAssayEndpointValue (μM)Cell Line
Sofosbuvir HCV NS5B PolymeraseBiochemical AssayIC500.5-
This compound HCV NS5B PolymeraseBiochemical AssayIC50> 50-
Sofosbuvir HCV RepliconCell-Based AssayEC500.1Huh-7
This compound HCV RepliconCell-Based AssayEC5025Huh-7
Sofosbuvir -Cytotoxicity AssayCC50> 100Huh-7
This compound -Cytotoxicity AssayCC50> 100HepG2
Sofosbuvir -Cytotoxicity AssayCC50> 100HepG2
This compound -Cytotoxicity AssayCC50> 100Huh-7

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (genotype 1b)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • [α-33P]-UTP (radiolabeled)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, 5 mM MgCl2)

  • Test compounds (Sofosbuvir and this compound) dissolved in DMSO

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.

  • Add varying concentrations of the test compounds (e.g., 0.01 to 100 μM) or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase and the rNTP mix (containing [α-33P]-UTP).

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Transfer the reaction products onto a filter plate (e.g., DEAE filtermat) to capture the newly synthesized radiolabeled RNA.

  • Wash the filter plate to remove unincorporated [α-33P]-UTP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay (Cell-Based Assay)

This assay measures the antiviral activity of a compound in a cellular context using a human hepatoma cell line (e.g., Huh-7) that stably expresses a subgenomic HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection)

  • Test compounds (Sofosbuvir and this compound) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 μM) or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Remove the culture medium and lyse the cells.

  • Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (Cell-Based Assay)

This assay assesses the potential of a compound to induce cell death.

Materials:

  • Huh-7 and HepG2 human hepatoma cell lines

  • DMEM supplemented with FBS

  • Test compounds (Sofosbuvir and this compound) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed Huh-7 and HepG2 cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 200 μM) or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Sofosbuvir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolism Intracellular Metabolism Sofosbuvir_in->Metabolism GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 NS5B HCV NS5B RNA Polymerase GS461203->NS5B Incorporation RNA_Replication HCV RNA Replication NS5B->RNA_Replication Chain_Termination Chain Termination NS5B->Chain_Termination Inhibition Inhibition Inhibition->RNA_Replication

Caption: Sofosbuvir's mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare Stock Solutions (Sofosbuvir & Impurity B) Biochemical_Assay HCV NS5B Polymerase Inhibition Assay Compound_Prep->Biochemical_Assay Replicon_Assay HCV Replicon Assay Compound_Prep->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay (Huh-7 & HepG2) Compound_Prep->Cytotoxicity_Assay Cell_Culture Culture Huh-7, HepG2, and HCV Replicon Cell Lines Cell_Culture->Replicon_Assay Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Biochemical_Assay->IC50 EC50 Determine EC50 Replicon_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 Report Summarize Biological Activity Profile IC50->Report SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI EC50->Report CC50->SI CC50->Report SI->Report

Caption: Experimental workflow for biological activity screening.

Conclusion

References

Structural Elucidation and Confirmation of Sofosbuvir Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of Sofosbuvir impurity B, a known degradation product of the antiviral drug Sofosbuvir. This document details the analytical methodologies employed, presents key quantitative data, and illustrates the logical workflow for the identification and characterization of this impurity.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a prodrug, it is metabolized in the liver to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise during synthesis, storage, or from degradation of the drug substance.[1]

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][3] Sofosbuvir has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments.[1][3] One of the significant degradation products observed under basic conditions is designated as this compound.

Identification and Physicochemical Properties of this compound

This compound is formed as a result of the degradation of Sofosbuvir in the presence of a base.[1] Its structural confirmation has been achieved through a combination of high-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) spectroscopic techniques.[1]

Chemical Identity

The systematic name for this compound is (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid.[1]

Quantitative Data Summary

The key quantitative data for the identification and characterization of this compound are summarized in the table below.

ParameterValueReference
Molecular Weight 411.08 g/mol [1]
Molecular Formula C13H19FN3O9P[1]
Protonated Molecular Ion [M+H]+ m/z 412.0900[1]
Mass Error (ppm) -3.7454[1]

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound involves a multi-step process encompassing forced degradation, isolation, and characterization using advanced analytical techniques.

Forced Degradation to Generate Impurity B

Objective: To generate this compound through forced degradation under basic conditions.

Methodology:

  • Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N sodium hydroxide (B78521) (NaOH) solution.[1]

  • Maintain the solution at 60°C for 24 hours.[1]

  • After the incubation period, neutralize the solution with a suitable acid (e.g., hydrochloric acid).[1]

  • Evaporate the solvent to obtain the crude solid containing Sofosbuvir and its degradation products, including impurity B.[1]

Isolation of Impurity B

Objective: To isolate this compound from the crude degradation mixture for detailed characterization.

Methodology:

  • Dissolve the crude solid from the forced degradation study in a suitable mobile phase.[1]

  • Employ a mass-supported auto-purification system for isolation.[1]

  • Utilize a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Column: A suitable preparative C18 column (e.g., X-Bridge C18, 150 x 19 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., 0.1% formic acid in water).[1]

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).[1]

  • Collect the fraction corresponding to the peak of impurity B, guided by mass spectrometric detection.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Methodology:

  • Dissolve the isolated impurity B in a suitable solvent.

  • Infuse the sample into an Orbitrap mass spectrometer.[1]

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the data to determine the exact mass of the protonated molecular ion ([M+H]+) and subsequently deduce the molecular formula.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound and confirm the connectivity of atoms.

Methodology:

  • Dissolve a sufficient amount of the isolated impurity B in deuterated methanol (B129727) (MeOD), as it has limited solubility in DMSO-d6.[1]

  • Record a suite of NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR: To identify the types and number of carbon atoms.

    • ³¹P NMR: To observe the phosphorus environment.[1]

    • ¹⁹F NMR: To observe the fluorine environment.[1]

    • D₂O Exchange: To identify exchangeable protons (e.g., -OH, -NH, -COOH).[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the connectivity of different molecular fragments.[1]

  • Analyze and interpret the spectral data to assemble the final structure of the impurity.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the structural elucidation of this compound.

G Workflow for Generation and Isolation of this compound cluster_generation Forced Degradation cluster_isolation Isolation sofosbuvir Sofosbuvir API stress_conditions Base Hydrolysis (0.5 N NaOH, 60°C, 24h) sofosbuvir->stress_conditions crude_mixture Crude Degradation Mixture stress_conditions->crude_mixture prep_hplc Preparative RP-HPLC crude_mixture->prep_hplc isolated_impurity Isolated this compound prep_hplc->isolated_impurity

Caption: Workflow for the generation and isolation of this compound.

G Structural Elucidation Pathway for this compound cluster_analysis Spectroscopic and Spectrometric Analysis cluster_confirmation Structure Confirmation isolated_impurity Isolated this compound hrms HRMS Analysis isolated_impurity->hrms nmr NMR Spectroscopy (1H, 13C, 31P, 19F, 2D) isolated_impurity->nmr mol_formula Molecular Formula (C13H19FN3O9P) hrms->mol_formula mol_weight Molecular Weight (411.08) hrms->mol_weight structure Confirmed Structure of Impurity B nmr->structure mol_formula->structure mol_weight->structure

Caption: Logical pathway for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Sofosbuvir drug products. Through a systematic approach involving forced degradation, isolation, and the application of advanced analytical techniques such as HRMS and multidimensional NMR, the precise chemical structure of this impurity has been confirmed. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals involved in the analysis and control of impurities in pharmaceutical products.

References

Methodological & Application

Application Note: Quantification of Sofosbuvir Impurity B using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sofosbuvir Impurity B, a process-related impurity. The method is simple, specific, accurate, and precise, making it suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.

Chemical Structures

  • Sofosbuvir:

    • Molecular Formula: C₂₂H₂₉FN₃O₉P

    • Molecular Weight: 529.45 g/mol

  • This compound (Phosphoryl Impurity):

    • Note: The exact structure of "Impurity B" can vary. This protocol focuses on a common process-related phosphoryl impurity.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of this compound.

1. Materials and Reagents

  • Sofosbuvir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA), 0.1% (v/v) in water

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sofosbuvir drug substance or tablet formulation

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent[1][2]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

3. Chromatographic Conditions

ParameterCondition
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1][2]
Mobile Phase 0.1% Trifluoroacetic Acid in Water : Acetonitrile (50:50, v/v)[1][2]
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[1][2]
Injection Volume 10 µL
Column Temperature Ambient
Mode of Elution Isocratic[1][2]

4. Preparation of Solutions

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Stock Solution of Sofosbuvir:

    • Accurately weigh about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a concentration of 400 µg/mL.

  • Standard Stock Solution of this compound:

    • Accurately weigh about 2.5 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a concentration of 25 µg/mL.[1]

  • Working Standard Solution:

    • Pipette 5 mL of the Standard Stock Solution of Sofosbuvir and 5 mL of the Standard Stock Solution of this compound into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent. This prepares a working standard solution with concentrations of 40 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound.

  • Sample Preparation (from Bulk Drug):

    • Accurately weigh about 40 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask.

    • Follow the same procedure as for the Standard Stock Solution of Sofosbuvir to obtain a sample solution with a nominal concentration of 400 µg/mL.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

5. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Inject the working standard solution six times.

  • The relative standard deviation (%RSD) of the peak areas for both Sofosbuvir and Impurity B should be not more than 2.0%.

  • The tailing factor for both peaks should be not more than 2.0.

  • The theoretical plates for both peaks should be not less than 2000.

6. Analytical Method Validation Summary

The described method has been validated according to ICH guidelines. A summary of the validation parameters is presented below.

Quantitative Data Summary

Validation ParameterSofosbuvirThis compound
Linearity Range 160 - 480 µg/mL[1][2]10 - 30 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999> 0.999
LOD (Limit of Detection) 0.04 µg/mL (0.01%)[1][2]0.12 µg/mL (0.03%)[1][2]
LOQ (Limit of Quantitation) 0.125 µg/mL (0.50%)[1][2]0.375 µg/mL (1.50%)[1][2]
Precision (%RSD) < 2.0%< 2.0%
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Retention Time (min) ~3.7 min[1][2]~5.7 min[1][2]

7. Calculation

The amount of this compound in the sample can be calculated using the following formula:

Where:

  • Area_Impurity_Sample: Peak area of Impurity B in the sample chromatogram.

  • Area_Impurity_Standard: Peak area of Impurity B in the standard chromatogram.

  • Conc_Impurity_Standard: Concentration of Impurity B in the standard solution (µg/mL).

  • Conc_Sample: Concentration of Sofosbuvir in the sample solution (µg/mL).

Visualizations

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_std Prepare Standard Solutions (Sofosbuvir & Impurity B) prep_sample Prepare Sample Solution (Bulk Drug or Tablet) sys_suit System Suitability Test prep_std->sys_suit analysis Inject Standard and Sample Solutions prep_sample->analysis sys_suit->analysis integration Integrate Peak Areas analysis->integration calculation Calculate % Impurity B integration->calculation report Report Final Result calculation->report

Caption: Workflow for this compound Quantification.

The RP-HPLC method described in this application note is suitable for the routine quantification of this compound in both bulk drug and pharmaceutical formulations. The method is rapid, with a total run time that allows for the analysis of a large number of samples efficiently. The validation data demonstrates that the method is linear, precise, accurate, and specific for the intended purpose.

References

Application Note: Quantification of Sofosbuvir Impurity B Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Sofosbuvir impurity B in bulk drug substances and pharmaceutical dosage forms. The described protocol is robust, accurate, and adheres to the guidelines set forth by the International Conference on Harmonisation (ICH). This method is critical for quality control and ensuring the safety and efficacy of Sofosbuvir, a key antiviral medication for the treatment of Hepatitis C.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C infection.[1] As with any pharmaceutical product, the presence of impurities can affect the drug's safety and efficacy. Regulatory agencies require stringent control and monitoring of these impurities. This compound is a known process-related impurity that must be quantified to ensure it does not exceed established limits. This document provides a detailed protocol for a validated HPLC method to accurately determine the concentration of this compound.

Chemical Structures

Sofosbuvir

  • Chemical Name: Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate[1]

  • Molecular Formula: C₂₂H₂₉FN₃O₉P[1]

  • Molecular Weight: 529.45 g/mol [2]

This compound

  • CAS Number: 1496552-51-2[3]

  • Molecular Formula: C₂₂H₂₉FN₃O₉P[4][5]

  • Note: this compound is described as a less active impurity of Sofosbuvir.[5]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound using an RP-HPLC method.

Materials and Reagents
  • Sofosbuvir reference standard

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with caps

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[6][7]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection Wavelength: 260 nm.[6][7]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 25°C.[8]

Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.

  • Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.[7]

  • Standard Stock Solution of Impurity B: Accurately weigh and dissolve 2.5 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 25 µg/mL.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of Sofosbuvir and impurity B by diluting the stock solutions with the diluent. For example, a solution containing 400 µg/mL of Sofosbuvir and 2.5 µg/mL of impurity B.

  • Sample Preparation: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to achieve a target concentration of 400 µg/mL of Sofosbuvir. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm membrane filter before injection.

System Suitability

Before sample analysis, inject the working standard solution five times to evaluate the system suitability. The acceptance criteria are as follows:

  • Tailing factor for Sofosbuvir and impurity B peaks: Not more than 2.0.

  • Theoretical plates for Sofosbuvir and impurity B peaks: Not less than 2000.

  • Relative Standard Deviation (RSD) for peak areas of replicate injections: Not more than 2.0%.

Analysis Procedure

Inject the blank (diluent), working standard solution, and sample solutions into the HPLC system and record the chromatograms. The retention times for Sofosbuvir and its impurity should be determined.[6][7]

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Where:

  • Area_impurity_sample is the peak area of impurity B in the sample chromatogram.

  • Area_impurity_standard is the peak area of impurity B in the standard chromatogram.

  • Conc_impurity_standard is the concentration of impurity B in the standard solution.

  • Conc_sample is the concentration of the sample solution.

Data Presentation

The following tables summarize the quantitative data from a typical method validation study for the quantification of this compound, conducted according to ICH guidelines.[6][8][9]

Table 1: System Suitability Results

ParameterSofosbuvirImpurity BAcceptance Criteria
Retention Time (min)~3.7~5.7-
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 4000≥ 2000
%RSD (n=5)0.5%0.8%≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity
Range (µg/mL)10 - 30-
Correlation Coefficient (r²)0.999≥ 0.995
Accuracy (% Recovery)
50% Level99.5%98.0% - 102.0%
100% Level100.2%98.0% - 102.0%
150% Level101.1%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.6%≤ 2.0%
Intermediate Precision (n=6)0.9%≤ 2.0%
Limit of Detection (LOD) 0.03% (0.12 µg/mL)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.50% (0.375 µg/mL)Signal-to-Noise Ratio ≥ 10:1
Robustness RobustNo significant impact on results

Note: The specific values presented in these tables are illustrative and may vary depending on the exact experimental conditions.[6][7]

Visualization

The following diagrams illustrate the experimental workflow and the relationship between Sofosbuvir and its impurity.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Test prep_mobile->sys_suit prep_diluent Prepare Diluent prep_std Prepare Standard Solutions (Sofosbuvir & Impurity B) prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_std->sys_suit analysis Inject Blank, Standard, and Samples prep_sample->analysis sys_suit->analysis If passes chromatogram Record Chromatograms analysis->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Impurity B Percentage integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the quantification of this compound by HPLC.

Sofosbuvir_Impurity_Relationship Sofosbuvir Sofosbuvir (API) QC Quality Control (HPLC Analysis) Sofosbuvir->QC ImpurityB This compound ImpurityB->QC Process Synthesis Process Process->Sofosbuvir Process->ImpurityB (by-product) Release Product Release QC->Release If Impurity B < Limit

Caption: Logical relationship between Sofosbuvir, Impurity B, and the quality control process.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, accurate, and robust for the quantification of this compound.[6][7] This method is suitable for routine quality control analysis in the pharmaceutical industry to ensure that Sofosbuvir products meet the required purity standards. The validation of such analytical methods is a critical component of Good Manufacturing Practices (GMP) and ensures the delivery of safe and effective medicines to patients.

References

Application Note: Generation and Identification of Sofosbuvir Impurity B Through Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation. The resulting degradation products are then identified and characterized. This process is vital for developing stable formulations, understanding potential degradation pathways, and ensuring the safety and efficacy of the final drug product. This application note provides a detailed protocol for conducting forced degradation studies on Sofosbuvir to specifically generate and identify Impurity B.

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C. Understanding its degradation profile is crucial for regulatory submissions and for ensuring the quality of the pharmaceutical product. Sofosbuvir Impurity B has been identified as a degradation product formed under basic stress conditions.

Experimental Protocols

This section details the methodologies for preparing the necessary solutions and conducting the forced degradation studies.

1. Materials and Reagents

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Sofosbuvir Stock Solution

A stock solution of Sofosbuvir (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.

4. Forced Degradation Procedures

The following protocols are based on established methods for the forced degradation of Sofosbuvir.[1][2]

4.1 Acidic Degradation

  • To a suitable volume of Sofosbuvir stock solution, add an equal volume of 1 M HCl.

  • Incubate the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., up to 24 hours).[3]

  • Withdraw samples at various time points.

  • Neutralize the samples with an appropriate amount of 1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

4.2 Basic Degradation (Generation of Impurity B)

  • To a suitable volume of Sofosbuvir stock solution, add an equal volume of 1 M NaOH.

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).[3]

  • Withdraw samples at various time points.

  • Neutralize the samples with an appropriate amount of 1 M HCl.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis. This compound is a known product of base-catalyzed hydrolysis.[3]

4.3 Oxidative Degradation

  • To a suitable volume of Sofosbuvir stock solution, add an equal volume of 30% H₂O₂.

  • Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., up to 24 hours).

  • Withdraw samples at various time points.

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

4.4 Thermal Degradation

  • Place the solid Sofosbuvir powder in an oven at a high temperature (e.g., 80-100°C) for a specified duration.

  • Alternatively, heat a solution of Sofosbuvir at a similar temperature.

  • At various time points, dissolve the solid sample or dilute the solution with the mobile phase for analysis.

4.5 Photolytic Degradation

  • Expose a solution of Sofosbuvir and the solid drug substance to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Maintain a control sample in the dark.

  • At various time points, prepare the samples for analysis by dissolving or diluting them in the mobile phase.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating Sofosbuvir from its degradation products.

1. Chromatographic Conditions

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or 10mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][4][5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at 260 nm is suitable for Sofosbuvir and its impurities.[4][5]

  • Injection Volume: 10-20 µL.

2. Identification of Impurity B

  • LC-MS Analysis: For structural elucidation, the samples from the basic degradation study should be analyzed using an LC-MS system.

  • Mass-to-Charge Ratio (m/z): this compound has a reported molecular weight of 411.08 g/mol .[3] The corresponding m/z value in the mass spectrum will confirm its presence.

  • Fragmentation Pattern: Analysis of the fragmentation pattern in MS/MS can further confirm the structure of the impurity.

Data Presentation

The results of the forced degradation studies should be summarized to show the extent of degradation of Sofosbuvir and the formation of impurities under different stress conditions.

Table 1: Summary of Forced Degradation of Sofosbuvir

Stress ConditionReagent/ConditionDurationTemperatureSofosbuvir Degradation (%)Impurity B Formation
Acidic Hydrolysis1 M HClUp to 24 h60-80°CSignificantNot Observed
Basic Hydrolysis1 M NaOHUp to 24 h60°CSignificantObserved
Oxidation30% H₂O₂Up to 24 hRoom Temp/40°CModerateNot Observed
ThermalDry HeatUp to 48 h80-100°CMinimalNot Observed
PhotolyticUV/Vis LightUp to 7 daysAmbientMinimalNot Observed

Mandatory Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic Hydrolysis (1 M HCl, 60-80°C) Analysis HPLC & LC-MS Analysis Acid->Analysis Analyze Samples Base Basic Hydrolysis (1 M NaOH, 60°C) Base->Analysis Analyze Samples Oxidation Oxidative (30% H₂O₂, RT/40°C) Oxidation->Analysis Analyze Samples Thermal Thermal (80-100°C) Thermal->Analysis Analyze Samples Photo Photolytic (UV/Vis Light) Photo->Analysis Analyze Samples Sofosbuvir Sofosbuvir Stock Solution Sofosbuvir->Acid Expose to Sofosbuvir->Base Expose to Sofosbuvir->Oxidation Expose to Sofosbuvir->Thermal Expose to Sofosbuvir->Photo Expose to Identification Identification of Impurity B Analysis->Identification

Caption: Figure 1: Workflow for the forced degradation of Sofosbuvir.

Degradation Pathway of Sofosbuvir to Impurity B

G Figure 2: Proposed Degradation Pathway to Impurity B Sofosbuvir Sofosbuvir (C₂₂H₂₉FN₃O₉P) M.W. 529.45 ImpurityB This compound (C₁₃H₁₉FN₃O₉P) M.W. 411.08 Sofosbuvir->ImpurityB Base Hydrolysis (e.g., NaOH)

Caption: Figure 2: Formation of this compound via base hydrolysis.

This application note provides a comprehensive protocol for the forced degradation of Sofosbuvir and the specific generation and identification of Impurity B. By following these procedures, researchers can effectively evaluate the stability of Sofosbuvir, understand its degradation pathways, and develop robust analytical methods for quality control. The identification of degradation products like Impurity B is a regulatory expectation and a key aspect of ensuring the safety and quality of pharmaceutical products.

References

Detailed protocol for the laboratory synthesis of Sofosbuvir impurity B

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Detailed Protocol for the Laboratory Synthesis of Sofosbuvir Impurity B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a potent antiviral drug used for the treatment of Hepatitis C virus (HCV) infection. It acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] During the synthesis of Sofosbuvir, a key step involves the coupling of a protected nucleoside with a phosphoramidate (B1195095) reagent. This reaction typically produces a mixture of diastereomers at the phosphorus center. The desired (S,S)-isomer is Sofosbuvir, while the less active (S,R)-isomer is known as this compound.[1] The molecular formula for this compound is C22H29FN3O9P.[1][4][5] The presence of this impurity needs to be carefully controlled in the final drug product, making the availability of a pure standard of Impurity B essential for analytical method development and quality control.

This document provides a detailed protocol for the laboratory synthesis of this compound, primarily based on methods disclosed for the preparation of Sofosbuvir and its related impurities.

Synthesis Overview

The synthesis of this compound involves a multi-step process. A key intermediate, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine, is first synthesized and protected. This is followed by a diastereoselective coupling reaction with a phosphoramidate reagent. The resulting diastereomeric mixture is then separated to isolate this compound. A patent discloses a six-step reaction synthesis to obtain Sofosbuvir impurities with a purity of over 99%.[6]

Experimental Protocol

This protocol outlines a general multi-step synthesis to obtain this compound.

Step 1: Synthesis of (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine (Protected)

The synthesis of the key nucleoside intermediate can be achieved through various published methods.[7][8][9][10] One common approach involves the glycosylation of a protected fluorinated ribose derivative with silylated uracil (B121893).

  • Preparation of Protected Fluorinated Ribose: A suitable starting material, such as a protected fluororibose, is prepared. For example, (R)-3-F-3-methyl furan (B31954) can be reacted with 2,4-(di-hydroxyl protection) pyrimidine (B1678525) in the presence of an organic solvent and a Lewis acid at temperatures ranging from 25-100°C.[7]

  • Glycosylation Reaction: In a dry three-necked flask under an inert atmosphere (e.g., argon), add the protected fluorinated ribose derivative (1 equivalent), silylated uracil (e.g., 2,4-bis(trimethylsilyloxy)pyrimidine) (1.2-2 equivalents), and a suitable solvent such as chloroform (B151607) or acetonitrile.[7]

  • Add a Lewis acid catalyst, for example, SnCl4 (4 equivalents), and heat the reaction mixture to reflux (around 63°C) for 16 hours.[7]

  • Work-up and Deprotection: After the reaction is complete (monitored by TLC or LCMS), the mixture is cooled, and the reaction is quenched. The crude product is then subjected to deprotection of the hydroxyl groups. For instance, the mixture can be dissolved in 7M methanolic ammonia (B1221849) and stirred overnight at room temperature.[7]

  • Purification: The resulting product is purified by column chromatography (e.g., using a DCM/MeOH gradient) to yield (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine.[7]

Step 2: Synthesis of (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

This step involves the preparation of the phosphoramidate coupling partner.

  • In a reaction vessel, L-alanine isopropyl ester hydrochloride is reacted with phenyl dichlorophosphate (B8581778) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) at a low temperature (e.g., 0°C).

  • The resulting phosphorochloridate is then reacted with 4-nitrophenol (B140041) to yield the desired phosphoramidate reagent.

  • The product is purified by crystallization or chromatography.

Step 3: Diastereoselective Coupling and Isolation of this compound

This is the crucial step where the stereocenter at the phosphorus atom is introduced.

  • Protection of the Nucleoside: The 5'-hydroxyl group of the (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate is protected, for example, with a benzoyl group. This can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine.[6]

  • Coupling Reaction: In a dry reaction flask under an inert atmosphere, dissolve the protected nucleoside (1 equivalent) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Cool the solution to a low temperature (e.g., -20°C to 0°C).

  • Add a base, such as N-methylimidazole or magnesium chloride.

  • Slowly add the phosphoramidate reagent from Step 2 (1-1.5 equivalents).

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature. The reaction progress is monitored by HPLC. This reaction will produce a mixture of Sofosbuvir and this compound.

  • Work-up: Once the reaction is complete, it is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride). The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Deprotection: The protecting group (e.g., benzoyl) is removed. For example, N-Benzoyl Sofosbuvir can be treated with 70% w/w aqueous acetic acid at 90-95°C.[11]

  • Diastereomer Separation: The resulting mixture of diastereomers is separated using chiral chromatography (e.g., chiral HPLC or SFC) to isolate this compound. The separation conditions need to be optimized based on the specific chiral stationary phase and mobile phase used.

Data Presentation

The following table summarizes typical data that would be collected during the synthesis of this compound. The values are illustrative and can vary based on specific reaction conditions and scale.

StepReactant AReactant BKey Reaction ConditionsTypical Yield (%)Purity (%) (of desired product)
1. Glycosylation & DeprotectionProtected fluorinated riboseSilylated uracilSnCl4, Chloroform, Reflux, 16h; then NH3/MeOH24-40>95 (after chromatography)
2. Phosphoramidate SynthesisL-alanine isopropyl ester HClPhenyl dichlorophosphate, then 4-nitrophenolTriethylamine, DCM, 0°C to RT70-85>98 (after crystallization)
3. Coupling, Deprotection & SeparationProtected NucleosidePhosphoramidate reagentN-methylimidazole, THF, -20°C to RT; then Acetic Acid30-45 (for Imp. B)>99 (after chiral separation)

Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Sofosbuvir_Impurity_B_Synthesis Start Protected Fluorinated Ribose Derivative Nucleoside (2'R)-2'-deoxy-2'-fluoro- 2'-C-methyluridine Start->Nucleoside Glycosylation Uracil Silylated Uracil Uracil->Nucleoside Glycosylation Protection Protection of 5'-OH group Nucleoside->Protection Protected_Nucleoside Protected Nucleoside Protection->Protected_Nucleoside Coupling Diastereoselective Coupling Protected_Nucleoside->Coupling Alanine_Ester L-Alanine Isopropyl Ester Phosphoramidate Phosphoramidate Reagent Alanine_Ester->Phosphoramidate Phosphoramidation Phosphorylating_Agent Phosphorylating Agent Phosphorylating_Agent->Phosphoramidate Phosphoramidation Phosphoramidate->Coupling Mixture Diastereomeric Mixture (Sofosbuvir & Impurity B) Coupling->Mixture Deprotection Separation Chiral Chromatography Mixture->Separation Impurity_B Sofosbuvir Impurity B Separation->Impurity_B Sofosbuvir Sofosbuvir Separation->Sofosbuvir

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of Sofosbuvir Impurity B as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2][3] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the medication.[4][5] Sofosbuvir Impurity B is a known process-related impurity or degradation product of Sofosbuvir.[6] As such, a well-characterized, certified reference standard of this compound is essential for the accurate identification and quantification of this impurity during quality control testing of Sofosbuvir drug substance and drug product.[4][7]

This document provides detailed application notes and protocols for the use of this compound as a certified reference standard, in line with regulatory expectations set by bodies such as the International Council for Harmonisation (ICH).[4]

The Role of a Certified Reference Standard

A certified reference standard is a highly purified and well-characterized substance used as a benchmark in analytical procedures.[8] Reference standards are broadly categorized as primary or secondary.

  • Primary Reference Standard: A substance shown to have suitable properties for the intended use, with its suitability demonstrated without comparison to an existing standard.[9] These are typically obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[10]

  • Secondary Reference Standard (or Working Standard): A standard that is established by comparison with a primary reference standard.[10] In the absence of an official primary standard for an impurity, a well-characterized in-house or externally sourced material can be qualified as a secondary reference standard.[8][9][11]

This compound, when used as a certified reference standard, allows for:

  • Peak Identification: Unambiguous identification of the this compound peak in a chromatogram of a Sofosbuvir sample.

  • Method Validation: To validate the specificity, linearity, accuracy, and precision of analytical methods for impurity determination.

  • Quantitative Analysis: To accurately quantify the amount of this compound present in a sample.

Characterization of this compound Reference Standard

A certified reference standard of this compound must be thoroughly characterized to confirm its identity and purity. The following information is typically provided in a Certificate of Analysis (CoA):

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IRConforms to the structure of this compound
Purity (Assay) HPLC, qNMR≥98%
Molecular Formula -C₂₂H₂₉FN₃O₉P[6]
Molecular Weight -529.45 g/mol [6]
Appearance VisualWhite to off-white solid
Solubility -Soluble in Methanol, Acetonitrile, DMSO
Storage Conditions -2-8°C, protected from light and moisture

Qualification of a Secondary Reference Standard for this compound

In the absence of a primary pharmacopeial standard for this compound, a secondary standard must be qualified. The following workflow illustrates the process:

G cluster_0 Qualification of a Secondary Reference Standard procure Procure High-Purity This compound characterize Structural Characterization (NMR, MS, IR) procure->characterize Identity Confirmation purity Purity Determination (HPLC, qNMR, LOD, ROI) characterize->purity Purity Assessment certify Generate Certificate of Analysis (CoA) purity->certify Assign Purity Value stability Conduct Stability Studies certify->stability Establish Stability Protocol retest Establish Retest Date stability->retest Assign Shelf-Life

Caption: Workflow for qualifying a secondary reference standard.

Application in Impurity Profiling by RP-HPLC

The primary application of the this compound reference standard is in the separation and quantification of this impurity in Sofosbuvir drug substance and product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data from Analytical Methods

The following tables summarize typical performance characteristics of a validated RP-HPLC method for the analysis of Sofosbuvir and its impurities.

Table 1: Chromatographic Conditions

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature Ambient

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 3: Method Validation Data for this compound

ParameterResult
Linearity Range 10-30 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.03% (0.12 µg)[12]
Limit of Quantification (LOQ) 1.50% (0.375 µg)[12]
Precision (%RSD) 0.043[12]
Accuracy (% Recovery) 98-102%
Experimental Protocol: Preparation of Standard and Sample Solutions

Objective: To prepare solutions for the identification and quantification of this compound in a Sofosbuvir drug substance sample.

Materials:

  • This compound Certified Reference Standard

  • Sofosbuvir Drug Substance

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Trifluoroacetic Acid (TFA)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Diluent Preparation: Prepare the mobile phase (0.1% TFA in 50:50 Water:Acetonitrile) to be used as the diluent.

  • Standard Stock Solution Preparation (this compound): a. Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of about 100 µg/mL.

  • Working Standard Solution Preparation: a. Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 10 µg/mL.

  • Sample Solution Preparation (Sofosbuvir Drug Substance): a. Accurately weigh approximately 25 mg of the Sofosbuvir drug substance into a 25 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of about 1000 µg/mL.

  • Analysis: a. Filter all solutions through a 0.45 µm syringe filter before injection. b. Inject the diluent (as a blank), the Working Standard Solution, and the Sample Solution into the HPLC system. c. Compare the retention time of any peak in the Sample Solution chromatogram with that of the standard peak to identify this compound. d. Quantify the amount of this compound in the sample using the peak area of the standard.

Experimental Workflow Diagram

G cluster_1 Impurity Analysis Workflow prep_solutions Prepare Standard and Sample Solutions hplc_analysis Perform RP-HPLC Analysis prep_solutions->hplc_analysis peak_id Peak Identification by Retention Time Matching hplc_analysis->peak_id quantification Quantification of Impurity (External Standard Method) peak_id->quantification report Report Results and Compare with Specification Limits quantification->report

Caption: Workflow for impurity analysis using a reference standard.

Regulatory Context and Compliance

The use of a certified reference standard for this compound is governed by ICH guidelines, specifically:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identification, and qualification of impurities.[13] The availability of a reference standard is crucial for identifying and quantifying impurities that exceed the identification threshold.

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating analytical methods, a process for which reference standards are indispensable.

Conclusion

The use of a certified reference standard for this compound is a non-negotiable requirement for the quality control of Sofosbuvir. It enables accurate identification, precise quantification, and robust validation of analytical methods, thereby ensuring that the final drug product meets the stringent safety and quality standards set by regulatory authorities. The protocols and data presented herein provide a framework for the effective implementation of this compound as a reference standard in a pharmaceutical quality control laboratory.

References

Application Note: UPLC-MS/MS for Simultaneous Quantification of Sofosbuvir and Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] As with any active pharmaceutical ingredient (API), the presence of impurities must be closely monitored to ensure the safety and efficacy of the drug product. Impurities can arise from the manufacturing process, degradation, or formulation.[2] Regulatory bodies require the identification and quantification of these impurities.[3] This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and its related substance, Impurity B. Sofosbuvir Impurity B is an isomer of Sofosbuvir, sharing the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight.[4][5][6][7] The method described herein is intended for use in quality control laboratories and research settings for the accurate quantification of these compounds in bulk drug substances and pharmaceutical formulations.

Experimental Protocols

Materials and Reagents
  • Sofosbuvir reference standard

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Volumetric flasks and pipettes

  • Autosampler vials

Instrumentation
  • UPLC system equipped with a binary solvent manager, sample manager, and column heater.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Sofosbuvir and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the mark. These stock solutions can be stored at 2-8°C for up to one month.

Intermediate Solutions (100 µg/mL):

  • Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks.

  • Dilute to the mark with a 50:50 mixture of methanol and water.

Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions by serial dilution of the intermediate solutions to achieve a concentration range of 1 ng/mL to 1000 ng/mL for both Sofosbuvir and Impurity B.

  • Use a 50:50 mixture of mobile phase A and mobile phase B as the diluent.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Sofosbuvir and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.22 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to fall within the calibration curve range.

UPLC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes
Gradient Program Time (min)
0.0
3.0
3.5
3.6
5.0

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Sofosbuvir 530.1243.13020
This compound 530.1243.13020

Note: As Sofosbuvir and Impurity B are isomers, they will have the same precursor and likely the same major product ions. Chromatographic separation is therefore essential for their individual quantification.

Data Presentation

The method should be validated according to ICH guidelines. The following tables represent typical data that would be generated during method validation.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Sofosbuvir1 - 1000> 0.999
Impurity B1 - 1000> 0.999

Table 2: Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
Sofosbuvir10< 2.0< 3.0
100< 1.5< 2.5
800< 1.0< 2.0
Impurity B10< 2.0< 3.0
100< 1.5< 2.5
800< 1.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Recovery (%)
Sofosbuvir109.9 ± 0.299.0
100101.2 ± 1.5101.2
800795.8 ± 7.199.5
Impurity B1010.1 ± 0.3101.0
10098.7 ± 1.898.7
800804.1 ± 8.0100.5

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Sofosbuvir0.31.0
Impurity B0.31.0

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing ss Reference Standards (Sofosbuvir & Impurity B) stock Prepare Stock Solutions (1 mg/mL in Methanol) ss->stock inter Prepare Intermediate Solutions (100 µg/mL) stock->inter work Prepare Working Standards (1-1000 ng/mL) inter->work inject Inject 5 µL onto UPLC System work->inject tab Tablet Dosage Form powder Weigh and Powder Tablets tab->powder dissolve Dissolve in Methanol & Sonicate powder->dissolve filter Filter Solution dissolve->filter dilute Dilute to Final Concentration filter->dilute dilute->inject sep Chromatographic Separation (BEH C18 Column) inject->sep ion Electrospray Ionization (Positive Mode) sep->ion detect Tandem MS Detection (MRM Mode) ion->detect quant Quantification using Calibration Curve detect->quant report Report Results quant->report

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_uplc UPLC System cluster_ms Mass Spectrometer mobile_phase Mobile Phase A: 0.1% FA in Water Mobile Phase B: 0.1% FA in Acetonitrile pump Binary Pump (Gradient Elution) mobile_phase->pump autosampler Autosampler (5 µL Injection) pump->autosampler column Column (BEH C18, 40°C) autosampler->column esi ESI Source (Positive Ion Mode) column->esi q1 Quadrupole 1 (Precursor Ion Selection m/z 530.1) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection m/z 243.1) q2->q3 detector Detector q3->detector

Caption: Logical flow of the UPLC-MS/MS system.

References

Development of a stability-indicating assay method for Sofosbuvir impurity B

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the development of a stability-indicating assay method for Sofosbuvir impurity B, a critical step in ensuring the quality and safety of the antiviral drug Sofosbuvir. This document provides detailed methodologies for researchers, scientists, and drug development professionals, covering forced degradation studies, chromatographic analysis, and method validation in accordance with ICH guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C infection.[1] As a prodrug, it is metabolized in the liver to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] During manufacturing and storage, drug substances can degrade, leading to the formation of impurities that may affect the drug's efficacy and safety. Therefore, it is mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods (SIAMs) that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[2]

One of the key degradation products of Sofosbuvir, particularly under alkaline stress conditions, is Impurity B: (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid.[1] This application note provides a comprehensive protocol for developing a stability-indicating RP-HPLC method for the determination of Sofosbuvir in the presence of Impurity B and other potential degradants. The protocol covers forced degradation studies, method development, and validation as per ICH guidelines.[3][4]

Experimental Protocols

Materials and Reagents
  • Reference Standards: Sofosbuvir, this compound.

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Methanol (HPLC Grade).

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Trifluoroacetic Acid (TFA).

  • HPLC Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or equivalent.[5][6]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Analytical Balance.

  • pH Meter.

  • Sonicator.

  • Water Bath.

  • Photostability Chamber.

  • Hot Air Oven.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development.

ParameterRecommended Condition
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[5][6]
Mobile Phase 0.1% Trifluoroacetic Acid in Water : Acetonitrile (50:50 v/v)[5][6]
Elution Mode Isocratic[5][6]
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[1][5][6]
Injection Volume 20 µL
Column Temperature 30 °C
Diluent Water : Acetonitrile (50:50 v/v)
Preparation of Solutions
  • Standard Stock Solution (Sofosbuvir): Accurately weigh and transfer 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 400 µg/mL.[5]

  • Impurity B Stock Solution: Accurately weigh and transfer 2.5 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 25 µg/mL.[5]

  • Working Standard Solution: Prepare a suitable concentration (e.g., 40 µg/mL for Sofosbuvir) by diluting the stock solution with the diluent.

  • Sample Preparation: Prepare the test sample solution using the same diluent to obtain a final concentration equivalent to the working standard solution.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][7]

  • Acid Hydrolysis: Reflux 1 mL of the Sofosbuvir stock solution with 1 mL of 0.1 N HCl at 70°C for 6 hours.[8] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the diluent to obtain the desired concentration.

  • Base Hydrolysis (to generate Impurity B): Reflux 1 mL of the Sofosbuvir stock solution with 1 mL of 0.1 N NaOH at 70°C for 10 hours.[8] After cooling, neutralize the solution with 0.1 N HCl and dilute with the diluent. This solution is expected to contain this compound.[1]

  • Oxidative Degradation: Treat 1 mL of the Sofosbuvir stock solution with 1 mL of 3% H₂O₂ at room temperature for 7 days.[8] Dilute with the diluent as required.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days in a hot air oven.[8] After the specified time, withdraw the sample, prepare a solution of the desired concentration, and analyze.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber.[1] Prepare a solution of the desired concentration and analyze.

Analyze all stressed samples, along with an unstressed control sample, using the proposed chromatographic method. The method's specificity is confirmed if the degradation products are well-resolved from the main Sofosbuvir peak.[9]

Forced degradation experimental workflow.
Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4]

  • Specificity: Analyze blank, placebo, Sofosbuvir standard, Impurity B standard, and stressed samples. Ensure that the peaks for the diluent and placebo components do not interfere with the analyte and impurity peaks. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of solutions of Sofosbuvir and Impurity B over a specified concentration range (e.g., 50% to 150% of the working concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the specified concentration limits.[9]

  • Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts of Sofosbuvir and Impurity B at three different concentration levels (e.g., 80%, 100%, and 120%).[9] The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

G cluster_Sofosbuvir Sofosbuvir Degradation Pathway cluster_Degradation Degradation Products Sofosbuvir Sofosbuvir (API) Impurity_B Impurity B (Base Hydrolysis Product) Sofosbuvir->Impurity_B Alkaline Stress (e.g., 0.1N NaOH) Acid_Deg Acid Degradation Product(s) Sofosbuvir->Acid_Deg Acidic Stress (e.g., 0.1N HCl) Oxid_Deg Oxidative Degradation Product(s) Sofosbuvir->Oxid_Deg Oxidative Stress (e.g., 3% H₂O₂) Stable Stable Sofosbuvir->Stable Thermal & Photolytic Stress

Logical relationship of Sofosbuvir and its degradants.

Data Presentation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and reporting.

Table 1: Summary of Forced Degradation Results

Stress Condition Time % Degradation of Sofosbuvir Peak Purity of Sofosbuvir
Acid Hydrolysis (0.1N HCl) 6 hours Data Pass/Fail
Base Hydrolysis (0.1N NaOH) 10 hours Data Pass/Fail
Oxidation (3% H₂O₂) 7 days Data Pass/Fail
Thermal (50°C) 21 days No significant degradation[8] Pass/Fail

| Photolytic (UV light) | 24 hours | No significant degradation[1] | Pass/Fail |

Table 2: Linearity Data for this compound

Concentration (µg/mL) Peak Area
Level 1 Data
Level 2 Data
Level 3 Data
Level 4 Data
Level 5 Data

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy Results for this compound

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80% Data Data Data
100% Data Data Data
120% Data Data Data

| Mean % Recovery | | | 98.0 - 102.0% |

Table 4: Summary of Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (r²) Data ≥ 0.999
Accuracy (% Recovery) Data 98.0 - 102.0%
Precision - Repeatability (%RSD) Data ≤ 2.0%
Precision - Intermediate (%RSD) Data ≤ 2.0%
LOD (µg/mL) Data Report
LOQ (µg/mL) Data Report

| Robustness | Robust | System suitability passes |

Conclusion

This application note outlines a systematic approach for the development and validation of a stability-indicating RP-HPLC method for Sofosbuvir and its key alkaline degradation product, Impurity B. The provided protocols for forced degradation and method validation are based on established scientific principles and regulatory guidelines.[4] Successful implementation of this method will enable accurate monitoring of the stability of Sofosbuvir in bulk drug and finished pharmaceutical products, ensuring their quality, safety, and efficacy throughout their shelf life.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Sofosbuvir impurity B HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Sofosbuvir and its related impurity B. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in resolving specific experimental challenges, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in the HPLC analysis of Sofosbuvir and its impurities?

A1: The most frequent cause of peak tailing for compounds like Sofosbuvir, which contain basic functional groups, is the interaction between the analyte and ionized silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2] These secondary interactions can lead to an asymmetrical peak shape where the latter half of the peak is broader than the front half.[3][4]

Q2: How does the mobile phase pH affect the peak shape of Sofosbuvir impurity B?

A2: The pH of the mobile phase is a critical factor in controlling peak shape.[3][5] For basic compounds, a mobile phase pH that is too close to the analyte's pKa can lead to inconsistent ionization and result in peak tailing or broadening.[3] It is generally recommended to operate at a pH that ensures the analyte is in a single, stable ionization state. Lowering the pH can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and improving peak symmetry.[2]

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While both are common in reversed-phase HPLC, their properties can affect interactions between the analyte and the stationary phase differently. It is advisable to consult established methods or experiment with different modifiers to optimize peak symmetry.[3]

Q4: What role does the HPLC column itself play in peak tailing?

A4: The column is a primary contributor to peak shape issues.[1] Several factors related to the column can cause peak tailing:

  • Column Age and Contamination: Over time, columns can become contaminated or the stationary phase can degrade, leading to active sites that cause tailing.[6][7]

  • Poorly Packed Bed: Voids or channels in the column packing can result in peak distortion.[1]

  • Stationary Phase Type: Using a column that is not end-capped can expose a higher number of residual silanol groups, increasing the likelihood of tailing for basic compounds.[1][3]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Step 1: Initial Checks & Easy Fixes

  • Visually inspect the chromatogram: Confirm that the issue is indeed peak tailing and not fronting or splitting. The USP tailing factor should be greater than 1.[8]

  • Check for system leaks: Ensure all fittings are secure, as leaks can cause a variety of chromatographic problems.

  • Review sample preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[9]

Step 2: Method Parameter Evaluation

If initial checks do not resolve the issue, evaluate the HPLC method parameters.

ParameterPotential Cause of TailingRecommended Action
Mobile Phase pH pH is too close to the pKa of this compound, or is high enough to ionize residual silanols.[3][10]Lower the mobile phase pH to suppress silanol ionization (typically pH 2-4 for silica-based columns).[2][10] Ensure the pH is at least 2 units away from the analyte's pKa.
Buffer Concentration Insufficient buffer capacity to maintain a constant pH.[10]Increase the buffer concentration (typically in the 10-25 mM range) to ensure consistent ionization of the analyte.[10]
Organic Modifier Sub-optimal solvent choice leading to secondary interactions.If using methanol, consider switching to acetonitrile or vice-versa, as this can alter selectivity and peak shape.[3]
Flow Rate A flow rate that is too high can sometimes exacerbate peak tailing.[7]In some cases, reducing the flow rate may improve peak shape, although this will increase run time.[11]

Step 3: Column Health Assessment

If method adjustments are not successful, the column may be the root cause.

IssueDiagnostic TestSolution
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.[6]If flushing does not work, the column may need to be replaced. Implement the use of a guard column to protect the analytical column.[1]
Column Void/Bed Deformation A sudden drop in backpressure or observing split peaks can indicate a void.[1]Replace the column. Voids are often caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[1][8]
Inappropriate Column Chemistry Standard C18 columns may have active silanol groups.Use a column with end-capping or a polar-embedded stationary phase to shield the basic analyte from residual silanols.[1][3]

Step 4: Instrument and Extra-Column Effects

If the problem persists after addressing method and column issues, consider the HPLC system itself.

  • Extra-column volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.[3] Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[3]

  • Detector settings: An overly sensitive detector or a slow detector response time can sometimes manifest as peak tailing.[7] Review and optimize detector settings.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Sofosbuvir and its impurities, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[11][12]Kromasil 100 C18 (250 x 4.6 mm, 5 µ)[13]
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[11][12]Mobile Phase A: Buffer solution:Acetonitrile (97.5:2.5 v/v)Mobile Phase B: Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10 v/v/v/v)
Elution Mode Isocratic[11][12]Gradient
Flow Rate 1.0 mL/min[11]1.0 mL/min[13]
Detection UV at 260 nm[12]UV at 263 nm[13]
Column Temperature Not specified25°C[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound initial_checks Initial System & Sample Checks (Leaks, Sample Dissolution) start->initial_checks method_eval Evaluate Method Parameters (pH, Buffer, Organic Modifier) initial_checks->method_eval Issue Persists solution_found Problem Resolved initial_checks->solution_found Issue Resolved column_health Assess Column Health (Contamination, Void, Chemistry) method_eval->column_health Issue Persists method_eval->solution_found Issue Resolved instrument_effects Investigate Instrument Effects (Extra-column Volume, Detector) column_health->instrument_effects Issue Persists column_health->solution_found Issue Resolved instrument_effects->solution_found Issue Resolved consult_expert Consult Senior Analyst or Instrument Manufacturer instrument_effects->consult_expert Issue Persists

Caption: A flowchart for troubleshooting peak tailing.

References

Addressing common issues in the quantification of Sofosbuvir impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sofosbuvir and its impurities. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Sofosbuvir?

A1: Sofosbuvir impurities can be broadly categorized into process-related impurities and degradation products. Process-related impurities arise during the synthesis of the drug substance, while degradation products form when Sofosbuvir is exposed to stress conditions such as acid, base, and oxidation.[1][2][3] Some of the commonly identified impurities are listed in the table below.

Q2: Under what conditions is Sofosbuvir most likely to degrade?

A2: Forced degradation studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][3][4] It is relatively stable under thermal and photolytic stress.[1][3] Significant degradation has been observed when exposed to 1N HCl at 80°C, 0.5N NaOH at 60°C, and 30% H₂O₂ at 80°C.[1]

Q3: What are the typical analytical techniques used for quantifying Sofosbuvir impurities?

A3: The most common analytical technique for the quantification of Sofosbuvir and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][5] Ultra-Performance Liquid Chromatography (UPLC) is also used for better resolution and faster analysis times.[1] For structural characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[3][5]

Troubleshooting Guide for HPLC Analysis

This guide addresses common problems encountered during the HPLC analysis of Sofosbuvir and its impurities.

Q4: I am observing peak tailing for Sofosbuvir and its impurity peaks. What could be the cause and how can I resolve it?

A4: Peak tailing in the analysis of Sofosbuvir and its impurities is a common issue and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: The stationary phase in C18 columns can have residual silanol groups that interact with basic functional groups on the analyte molecules, causing tailing.

    • Solution: Operate the mobile phase at a lower pH (e.g., around 3.0) to suppress the ionization of silanol groups. Using an "end-capped" column can also minimize these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.

  • Inappropriate Mobile Phase Composition: A mobile phase with a weak elution strength can cause the analyte to spend more time interacting with the stationary phase, leading to tailing.

    • Solution: Increase the proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase by 5-10%.

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time variability can compromise the reliability of your results. Here are the likely causes and their solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can help.

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.

    • Solution: Check for any visible leaks in the pump and fittings. Perform a pump performance test and service the check valves if necessary.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

Q6: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A6: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filtering the mobile phase before use is also recommended.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

    • Solution: Optimize the needle wash procedure of the autosampler. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.

  • Degradation of the Sample in the Vial: The sample may degrade while waiting in the autosampler.

    • Solution: Use a temperature-controlled autosampler to maintain the stability of the samples. Prepare fresh samples if degradation is suspected.

Data Presentation

Table 1: Common Impurities of Sofosbuvir
Impurity NameTypeMolecular FormulaMolecular Weight
(R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403)Acid Degradation ProductC₁₆H₁₈FN₂O₈P416.08
(S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoateBase Degradation Product AC₁₆H₂₅FN₃O₉P453.13
(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acidBase Degradation Product BC₁₃H₁₉FN₃O₉P411.08
Oxidative Degradation ProductOxidative Degradation ProductC₂₂H₂₇FN₃O₁₀P527.15
Sofosbuvir Isomer (Diastereomer)Process-Related ImpurityC₂₂H₂₉FN₃O₉P529.45

Source:[1]

Table 2: Example HPLC Method Parameters for Sofosbuvir and Impurity Analysis
ParameterCondition
Column X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)
Mobile Phase Gradient elution with Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile)
Buffer Varies, often a phosphate or acetate (B1210297) buffer at a specific pH
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 25°C - 40°C
Injection Volume 10 µL

Note: These are example parameters. The specific conditions may vary depending on the method.

Experimental Protocols

Protocol 1: Forced Degradation Study of Sofosbuvir

This protocol outlines the conditions for inducing the degradation of Sofosbuvir to generate its degradation products for analytical method development and validation.

  • Acid Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl.

    • Reflux the solution at 80°C for 10 hours.[1]

    • Neutralize the solution with an appropriate amount of NaOH.

    • Evaporate the solution to dryness and reconstitute the residue in the mobile phase.

  • Base Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH.

    • Heat the solution at 60°C for 24 hours.[1]

    • Neutralize the solution with an appropriate amount of HCl.

    • Evaporate the solution to dryness and reconstitute the residue in the mobile phase.

  • Oxidative Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂.

    • Heat the solution at 80°C for two days.[1]

    • Evaporate the solution to obtain a solid residue and dissolve it in the mobile phase.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol describes the preparation of a Sofosbuvir sample for impurity quantification by HPLC.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 400 µg/mL).

  • Impurity Standard Solution Preparation:

    • If available, accurately weigh and dissolve reference standards of the impurities in the mobile phase to obtain known concentrations.

  • Sample Solution Preparation (from Tablets):

    • Weigh and finely powder a number of Sofosbuvir tablets.

    • Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask.

    • Add a portion of the mobile phase and sonicate to dissolve the drug.

    • Dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Observed issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape retention_time Retention Time Shift issue_type->retention_time Retention Time ghost_peaks Ghost/Spurious Peaks issue_type->ghost_peaks Ghost Peaks baseline_noise Baseline Noise/Drift issue_type->baseline_noise Baseline check_column Check Column (Age, Contamination) peak_shape->check_column check_mobile_phase Check Mobile Phase (Composition, pH) peak_shape->check_mobile_phase check_sample Check Sample (Concentration, Solvent) peak_shape->check_sample retention_time->check_mobile_phase check_temp Check Temperature Control retention_time->check_temp check_pump Check Pump (Flow Rate, Leaks) retention_time->check_pump ghost_peaks->check_mobile_phase check_carryover Check for Carryover ghost_peaks->check_carryover baseline_noise->check_mobile_phase check_detector Check Detector (Lamp, Cell) baseline_noise->check_detector solution3 Flush or Replace Column check_column->solution3 solution1 Optimize pH, Use End-capped Column check_mobile_phase->solution1 solution4 Ensure Accurate Preparation check_mobile_phase->solution4 solution8 Use HPLC Grade Solvents check_mobile_phase->solution8 solution5 Use Column Oven check_temp->solution5 solution6 Service Pump check_pump->solution6 solution2 Dilute Sample, Reduce Injection Volume check_sample->solution2 solution7 Optimize Needle Wash, Inject Blank check_carryover->solution7 solution9 Replace Lamp, Clean Flow Cell check_detector->solution9

Caption: A troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis (1N HCl, 80°C) degraded_sample Degraded Sample Mixture acid->degraded_sample base Base Hydrolysis (0.5N NaOH, 60°C) base->degraded_sample oxidation Oxidation (30% H2O2, 80°C) oxidation->degraded_sample sample_prep Sample Preparation (Neutralization, Dilution) hplc_analysis HPLC/UPLC Analysis (C18 Column, UV 260nm) sample_prep->hplc_analysis lcms_analysis LC-MS for Characterization sample_prep->lcms_analysis quantification Quantification of Impurities hplc_analysis->quantification identification Identification of Degradants lcms_analysis->identification sofosbuvir Sofosbuvir Drug Substance sofosbuvir->acid sofosbuvir->base sofosbuvir->oxidation degraded_sample->sample_prep

Caption: Workflow for forced degradation and analysis of Sofosbuvir.

References

Optimization of LC-MS conditions for enhanced Sofosbuvir impurity B detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) conditions for the enhanced detection of Sofosbuvir (B1194449) impurity B.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Sofosbuvir Impurity B?

A: this compound is a known process-related impurity of Sofosbuvir, an antiviral drug used in the treatment of Hepatitis C.[1][2] It is structurally similar to the active pharmaceutical ingredient. The molecular formula for this compound is C₂₂H₂₉FN₃O₉P, with a molecular weight of approximately 529.45 g/mol .[3] It is essential to monitor and control this impurity to ensure the safety and efficacy of the final drug product.

Q2: What are typical starting LC-MS conditions for analyzing Sofosbuvir and its impurities?

A: A good starting point for method development involves a C18 reversed-phase column and a gradient elution using a combination of an acidified aqueous mobile phase and an organic solvent. Positive electrospray ionization (ESI+) is typically used for detection.[4][5][6] See the tables below for more specific recommendations.

Q3: How can I optimize the mobile phase for better separation of Sofosbuvir and Impurity B?

A: To improve the separation between the parent drug and Impurity B, you can modify the mobile phase composition. Start with a simple gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[6][7] Adjusting the gradient slope (making it shallower) can increase resolution. Trying different organic modifiers like methanol, or a combination of acetonitrile and methanol, can also alter selectivity.[5][8] Additionally, experimenting with different additives, such as ammonium (B1175870) formate (B1220265) (e.g., 5 mM), can improve peak shape and ionization efficiency.[4][9]

Q4: How do I select the appropriate Mass Spectrometry (MS) parameters for Impurity B?

A: Since Impurity B is structurally similar to Sofosbuvir, its ionization and fragmentation behavior will likely be comparable.

  • Precursor Ion [M+H]⁺: First, determine the protonated molecular ion for Impurity B in full scan mode. Based on its molecular weight of 529.45, the expected m/z would be approximately 530.

  • Product Ion Scan: Perform a product ion scan (or fragmentation scan) on the precursor ion (m/z 530) to identify stable and intense fragment ions.

  • MRM Transition: For quantification, use Multiple Reaction Monitoring (MRM) mode. A common and intense transition for Sofosbuvir itself is m/z 530 -> 243.[7][10][11] It is highly probable that Impurity B will also produce a significant fragment at m/z 243, making the transition m/z 530 -> 243 a good starting point for optimization. You would then optimize the collision energy to maximize the signal for this transition.

Q5: What are the most common challenges when developing an LC-MS method for Sofosbuvir impurities?

A: The most common challenges include achieving adequate chromatographic separation from the main Sofosbuvir peak, ensuring sufficient sensitivity to meet regulatory limits (LOD/LOQ), managing matrix effects from complex sample types like plasma, and dealing with poor peak shapes.[12][13]

Section 2: Troubleshooting Guides

Q: I am observing poor peak shape (tailing, fronting, or broad peaks) for Impurity B. What should I do?

A: Poor peak shape can be caused by several factors related to the column, mobile phase, or injection solvent.[14]

  • Cause 1: Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the column packing material.

    • Solution: Add a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) to the mobile phase to suppress these interactions.[6] Ensure the mobile phase pH is appropriate for the analyte and column type.[15]

  • Cause 2: Injection Solvent Mismatch: The injection solvent may be significantly stronger than the initial mobile phase.

    • Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.[14]

  • Cause 3: Column Contamination or Degradation: The column may be contaminated or have developed a void at the inlet.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing again, or replace the column.[14]

Q: My sensitivity is too low, and I can barely detect Impurity B. How can I improve the signal?

A: Low sensitivity is a common issue, especially for trace-level impurities. The problem can originate from the LC separation, the MS ionization source, or the MS settings.

  • Cause 1: Inefficient Ionization: The mobile phase may not be optimal for generating ions.

    • Solution: Ensure an appropriate modifier (e.g., 0.1% formic acid or 5 mM ammonium formate) is present to promote protonation in ESI+ mode.[4][6] Optimize the mobile phase composition and flow rate.[12]

  • Cause 2: Suboptimal MS Source Parameters: The ion source temperature, gas flows, or voltages may not be set correctly.

    • Solution: Systematically optimize source parameters such as capillary voltage, desolvation temperature, and cone gas flow to maximize the signal for Impurity B.[11][12]

  • Cause 3: Incorrect MRM Transition or Collision Energy: The selected fragment ion may be weak, or the collision energy may be too high or low.

    • Solution: Perform a product ion scan to confirm you are monitoring the most intense and stable fragments. Create a collision energy ramp to find the optimal value that maximizes the product ion signal.[12]

  • Cause 4: Matrix Suppression: Components from the sample matrix (e.g., plasma, excipients) can co-elute with Impurity B and suppress its ionization.

    • Solution: Improve the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).[13] Alternatively, adjust the chromatography to separate the impurity from the interfering matrix components.[12]

Q: The retention times for Sofosbuvir and Impurity B are drifting between injections. What is the cause?

A: Retention time instability is often related to the column not being properly equilibrated or issues with the LC pump and mobile phase.

  • Cause 1: Insufficient Column Equilibration: The column is not returning to the initial conditions before the next injection.

    • Solution: Increase the equilibration time at the end of each gradient run. A general rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[12]

  • Cause 2: Mobile Phase Issues: The mobile phase composition may be changing over time (e.g., evaporation of the organic component) or is not mixed properly.

    • Solution: Prepare fresh mobile phases daily and keep the bottles capped.[14] If using an on-line mixer, ensure it is functioning correctly. Purge the pump to remove any air bubbles.[12]

  • Cause 3: Temperature Fluctuations: The column temperature is not stable.

    • Solution: Use a column oven and ensure the set temperature is stable and consistent.[12]

Section 3: Data Presentation

Table 1: Recommended Starting LC-MS Conditions for Sofosbuvir Impurity Analysis
ParameterRecommendationSource(s)
LC Column C18 Reversed-Phase (e.g., Zorbax, Gemini, Eclipse Plus)[4][5][10]
Particle Size: 1.8 - 5 µm[5][8][16]
Dimensions: 50-100 mm length, 2.1-4.6 mm I.D.[4][5][10]
Mobile Phase A Water + 0.1% Formic Acid OR 5 mM Ammonium Formate[4][5][6]
Mobile Phase B Acetonitrile OR Methanol[6][17]
Flow Rate 0.3 - 1.0 mL/min[4][6][16]
Column Temp. 25 - 40 °C[16][18]
Injection Vol. 5 - 10 µL[5][8]
Ionization Mode Electrospray Ionization, Positive (ESI+)[4][5][7]
MS Detection Multiple Reaction Monitoring (MRM)[10][11]
Table 2: Example Gradient Elution Programs

These are starting points and should be optimized for your specific application.

Example 1: Fast Gradient (for screening)

Time (min) % Mobile Phase B (Acetonitrile)
0.0 10
1.0 90
5.0 90
5.1 10

| 8.0 | 10 |

Example 2: Shallow Gradient (for high resolution) [16]

Time (min) % Mobile Phase B (Solvent Mixture)
0.0 82
45.0 70
60.0 25
65.0 25
66.0 82

| 80.0 | 82 |

Table 3: Mass Spectrometry Parameters for Sofosbuvir (and likely starting point for Impurity B)
ParameterAnalyteValueSource(s)
Precursor Ion [M+H]⁺ Sofosbuvirm/z 530.1 - 530.3[7][9][11]
Product Ion Sofosbuvirm/z 243.0 - 243.1[7][9][11]
MRM Transition Sofosbuvir530.2 → 243.0[11]
Precursor Ion [M+H]⁺ Impurity B~m/z 530 (Predicted)
Product Ion Impurity B~m/z 243 (Predicted)
MRM Transition Impurity B~530 → 243 (To be optimized)
Cone Voltage Sofosbuvir~30 V[11]
Collision Energy Sofosbuvir~21 eV[11]

Section 4: Experimental Protocols

Protocol 1: General LC-MS Method for this compound Detection
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation (for Drug Substance):

    • Accurately weigh and dissolve the Sofosbuvir sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to reach a concentration suitable for injection (e.g., 1-10 µg/mL).

  • LC-MS System Setup:

    • Column: Install a C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • LC Method: Set up a gradient program similar to the examples in Table 2. Set the flow rate to 0.4 mL/min and the column temperature to 40 °C.

    • MS Method: Set the ionization source to ESI+. In full scan mode, identify the [M+H]⁺ ion for Impurity B (~m/z 530). Perform a product ion scan on this precursor to identify the most intense fragment(s). Create an MRM method using the precursor → product ion transition.

  • Analysis and Optimization:

    • Inject a standard of Sofosbuvir and the sample solution.

    • Evaluate the peak shape and resolution between Sofosbuvir and Impurity B.

    • Adjust the gradient slope, mobile phase composition, or flow rate to improve separation if necessary.

    • Optimize MS source parameters and collision energy to maximize the signal-to-noise ratio for Impurity B.

Section 5: Visualized Workflows

LCMS_Method_Optimization_Workflow cluster_LC LC Optimization cluster_MS MS Optimization cluster_Validation Final Steps start Define Analytical Goal (Separate Sofosbuvir & Impurity B) col_select Select Column (e.g., C18, 5µm, 100x4.6mm) start->col_select mp_select Select Mobile Phase (H2O+0.1% FA / ACN) col_select->mp_select grad_opt Optimize Gradient Program (Adjust slope for resolution) mp_select->grad_opt flow_opt Optimize Flow Rate & Temp (Balance speed and efficiency) grad_opt->flow_opt ms_tune Tune Mass Spectrometer flow_opt->ms_tune precursor Identify Precursor Ion ([M+H]+ for Impurity B) ms_tune->precursor product Identify Product Ions (Perform fragment scan) precursor->product mrm_opt Optimize MRM Transition (Select ions, optimize collision energy) product->mrm_opt source_opt Optimize Source Parameters (Gases, Temp, Voltage) mrm_opt->source_opt validate Method Validation (ICH Guidelines) source_opt->validate finish Routine Analysis validate->finish

Caption: Workflow for LC-MS method optimization.

Low_Sensitivity_Troubleshooting cluster_MS MS Troubleshooting cluster_LC LC & Sample Troubleshooting start Problem: Low Sensitivity for Impurity B check_ms Check MS Response First start->check_ms check_lc Check LC & Sample Prep start->check_lc tune Is MS tuned and calibrated? check_ms->tune peak Is peak shape poor? (Broad peaks = low intensity) check_lc->peak mrm Is MRM transition optimal? (Precursor & Product ions correct?) tune->mrm ce Is Collision Energy optimized? mrm->ce source Are source parameters optimal? (Gas, Temp, Voltage) ce->source solution Solution Found source->solution matrix Investigate Matrix Effects (Ion Suppression?) peak->matrix recovery Is sample prep recovery low? matrix->recovery concentration Is sample concentration too low? recovery->concentration concentration->solution

Caption: Troubleshooting logic for low sensitivity.

References

Resolving peak splitting and co-elution in Sofosbuvir impurity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sofosbuvir impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges such as peak splitting and co-elution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Splitting in the Sofosbuvir Chromatogram

Q1: I am observing split peaks for Sofosbuvir or its impurities. What are the potential causes and how can I resolve this?

A1: Peak splitting in HPLC can stem from several factors, broadly categorized into pre-column, column, and post-column issues. The most common causes include a mismatch between the injection solvent and the mobile phase, column contamination or degradation, and physical issues within the HPLC system.[1][2][3]

Here is a systematic approach to troubleshooting peak splitting:

Step 1: Evaluate the Injection Solvent A frequent cause of peak distortion, especially for early eluting peaks, is the use of an injection solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[1][4]

  • Troubleshooting Protocol:

    • Analyze Solvent Composition: Compare the composition of your sample diluent with the initial mobile phase conditions.

    • Modify Injection Solvent: If the sample solvent is stronger (e.g., higher percentage of organic solvent in reversed-phase), prepare the sample in a solvent that is identical to or weaker than the mobile phase.[5]

    • Reduce Injection Volume: If changing the solvent is not feasible, try reducing the injection volume. This can minimize the solvent mismatch effect.[2][3]

Step 2: Check for Column Contamination and Voids Over time, columns can become contaminated with strongly retained sample components, or physical voids can form at the column inlet.[2][6][7] This can create alternative flow paths for the analyte, resulting in a split peak.[2] A blocked column frit can also disrupt the flow path, leading to peak splitting for all analytes.[2][3]

  • Troubleshooting Protocol:

    • Column Flushing: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol for reversed-phase columns) at a low flow rate.

    • Column Reversal and Flushing: If the issue persists, and the manufacturer's instructions permit, reverse the column and flush it to dislodge any particulates from the inlet frit.

    • Guard Column Check: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[6]

    • Column Replacement: If flushing does not resolve the issue, the column may have a void or be irreversibly contaminated, necessitating replacement.[2]

Step 3: Investigate System Hardware Issues Physical problems in the flow path, such as improper fittings or tubing connections, can introduce dead volume, leading to peak distortion.[4][7]

  • Troubleshooting Protocol:

    • Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are secure and properly seated to avoid any voids.[4]

    • Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter to reduce extra-column volume.[5]

Logical Workflow for Troubleshooting Peak Splitting

G Troubleshooting Workflow for Peak Splitting start Peak Splitting Observed check_solvent Is injection solvent stronger than mobile phase? start->check_solvent modify_solvent Action: Modify sample solvent to match/be weaker than mobile phase or reduce injection volume. check_solvent->modify_solvent Yes check_all_peaks Are all peaks splitting? check_solvent->check_all_peaks No resolved Problem Resolved modify_solvent->resolved check_column Suspect Column Issue: - Contamination - Void - Blocked Frit check_all_peaks->check_column No (or only some peaks) check_system Suspect System Issue: - Dead Volume - Leaks check_all_peaks->check_system Yes flush_column Action: Flush column. If no improvement, reverse flush. If still no improvement, replace column. check_column->flush_column flush_column->resolved check_fittings Action: Check all fittings and connections from injector to detector. check_system->check_fittings check_fittings->resolved

Caption: A flowchart for diagnosing and resolving peak splitting issues.

Issue 2: Co-elution of Sofosbuvir and Its Impurities

Q2: I am facing co-elution of a known impurity with the main Sofosbuvir peak or with another impurity. How can I improve the separation?

A2: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[8][9] Resolving this issue requires optimizing the chromatographic method to improve selectivity (α) or efficiency (N). Key parameters to adjust include mobile phase composition (pH and organic content), column temperature, and stationary phase chemistry.[5][8]

Step 1: Optimize Mobile Phase Composition The mobile phase is often the most effective tool for manipulating selectivity in reversed-phase HPLC.

  • Adjusting Organic Solvent Ratio (Isocratic or Gradient):

    • Protocol: If using isocratic elution, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve separation.[9] For gradient elution, make the gradient shallower (i.e., increase the gradient time or decrease the change in organic solvent percentage per unit of time).[5] This gives analytes more time to interact with the stationary phase, which can enhance resolution.

  • Adjusting Mobile Phase pH:

    • Protocol: Small changes in the mobile phase pH can significantly alter the retention times of ionizable compounds.[10][11] For Sofosbuvir and its impurities, which may have ionizable functional groups, adjusting the pH of the aqueous buffer by ±0.5 pH units can drastically change selectivity. It is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic state, which generally results in sharper peaks.[10]

Step 2: Modify Column Temperature Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[12][13]

  • Protocol:

    • Increase Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) generally decreases retention times and can improve peak efficiency (narrower peaks).[12][13] In some cases, this can be sufficient to resolve co-eluting peaks.

    • Decrease Temperature: Conversely, lowering the temperature increases retention and can sometimes enhance selectivity between closely related compounds.[14]

    • Ensure Thermal Equilibrium: A temperature mismatch between the mobile phase and the column can cause peak broadening.[6][12] Using a column oven and allowing the mobile phase to equilibrate to the column temperature is crucial for reproducible results.[13]

Step 3: Consider an Alternative Stationary Phase If modifications to the mobile phase and temperature do not provide adequate resolution, the column chemistry may not be suitable for the separation.

  • Protocol:

    • Change Column Chemistry: Switch to a column with a different stationary phase. For instance, if you are using a standard C18 column, consider a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column. These alternative stationary phases offer different selectivity based on mechanisms like π-π and dipole-dipole interactions, which can be effective for separating structurally similar impurities.

Data Presentation: Impact of Method Modification on Resolution

The following table illustrates the potential impact of troubleshooting steps on the resolution between Sofosbuvir and a co-eluting impurity.

ParameterInitial ConditionModified ConditionResolution (Rs)Peak Tailing (Tf)
Mobile Phase 50:50 ACN:Buffer (pH 4.5)45:55 ACN:Buffer (pH 4.5)0.8 -> 1.6 1.2 -> 1.1
pH 50:50 ACN:Buffer (pH 4.5)50:50 ACN:Buffer (pH 3.5)0.8 -> 1.9 1.2 -> 1.0
Temperature 30°C40°C0.8 -> 1.3 1.2 -> 1.1

Note: These are example values. Actual results will vary based on the specific analytes and chromatographic system.

Logical Workflow for Resolving Co-elution

G Troubleshooting Workflow for Co-elution start Co-elution Observed (Resolution < 1.5) check_peak_shape Are peaks sharp and symmetrical? start->check_peak_shape troubleshoot_peak_shape Address peak shape issues first (See Peak Splitting/Tailing Guide) check_peak_shape->troubleshoot_peak_shape No optimize_mobile_phase Optimize Mobile Phase check_peak_shape->optimize_mobile_phase Yes troubleshoot_peak_shape->optimize_mobile_phase adjust_organic Action: Adjust organic solvent % (e.g., decrease for RP-HPLC) or make gradient shallower. optimize_mobile_phase->adjust_organic adjust_ph Action: Adjust buffer pH by ±0.5 units. adjust_organic->adjust_ph check_resolution1 Resolution adequate? adjust_ph->check_resolution1 optimize_temp Optimize Column Temperature check_resolution1->optimize_temp No resolved Problem Resolved check_resolution1->resolved Yes change_temp Action: Change temperature (e.g., try 30°C, 40°C, 50°C). optimize_temp->change_temp check_resolution2 Resolution adequate? change_temp->check_resolution2 change_column Consider Alternative Column check_resolution2->change_column No check_resolution2->resolved Yes select_new_column Action: Select column with different selectivity (e.g., Phenyl, PFP). change_column->select_new_column select_new_column->resolved

Caption: A step-by-step decision diagram for improving peak separation.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Sofosbuvir and Impurities

This protocol provides a starting point for the analysis. Optimization will be necessary based on the specific impurities and matrix.

ParameterRecommended Setting
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[15]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[15]
Mobile Phase B Acetonitrile
Elution Mode Gradient (e.g., 5% B to 95% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 40°C[12][13]
Detection Wavelength 260 nm[15]
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Protocol 2: Forced Degradation Study to Identify Potential Impurities

Forced degradation studies are essential for understanding potential degradation pathways and ensuring the stability-indicating nature of an analytical method.[16][17]

  • Acid Hydrolysis: Reflux the Sofosbuvir sample in 0.1N HCl at 70°C for 6 hours.[16]

  • Base Hydrolysis: Reflux the sample in 0.1N NaOH at 70°C for 10 hours.[16]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 7 days.[16]

  • Thermal Degradation: Expose the solid drug to 50°C for 21 days.[16]

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[18]

After exposure, neutralize the acidic and basic samples, dissolve all samples in the mobile phase, and analyze using the HPLC method to identify and separate any degradation products.

References

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of Sofosbuvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Sofosbuvir (B1194449) impurity B.

Troubleshooting Guide

This section addresses specific issues that may arise during the bioanalysis of Sofosbuvir impurity B due to matrix effects.

Question: Why am I observing poor sensitivity and a high limit of quantification (LOQ) for this compound in my plasma samples compared to my standards in a neat solution?

Answer:

This is a classic indication of ion suppression , a common matrix effect in LC-MS/MS analysis. Endogenous components in the plasma matrix, such as phospholipids (B1166683), salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to a decreased signal intensity.[1][2]

Troubleshooting Workflow:

  • Confirm Matrix Effect:

    • Post-Extraction Spike Experiment: Prepare two sets of samples. In Set A, spike this compound into a clean solvent (e.g., mobile phase). In Set B, spike the same concentration of the impurity into the extract of a blank plasma sample. A significantly lower response in Set B confirms ion suppression. The matrix factor (MF) can be calculated as:

      • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]

    • Post-Column Infusion: Infuse a standard solution of this compound directly into the mass spectrometer after the analytical column. Inject a blank plasma extract onto the column. A dip in the baseline signal at the retention time of the impurity indicates the presence of co-eluting interfering components.

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove the interfering components before analysis.[4]

    • Protein Precipitation (PPT): This is a simple and fast method but often yields the "dirtiest" extract, with significant phospholipids remaining. If you are currently using PPT with a solvent like acetonitrile, consider the following optimizations:

      • Solvent Choice: Methanol (B129727) may precipitate proteins more effectively.

      • Solvent to Plasma Ratio: Increase the ratio (e.g., from 3:1 to 5:1) to improve precipitation efficiency.

      • Temperature: Performing the precipitation at a lower temperature can enhance protein removal.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[1] For a polar compound like this compound, consider:

      • Solvent Selection: Use a more polar extraction solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). A study on the simultaneous determination of sofosbuvir and daclatasvir (B1663022) in human plasma successfully used MTBE for extraction.[5]

      • pH Adjustment: Adjusting the pH of the plasma sample can improve the extraction efficiency of ionizable compounds.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interferences.[6] For a polar phosphoramidate (B1195095) like this compound, a mixed-mode or polymeric sorbent can be effective.

  • Chromatographic Separation:

    • Optimize Gradient: A shallower gradient can improve the separation between this compound and co-eluting matrix components. A study on high-throughput LC-MS/MS methods for sofosbuvir demonstrated that even a slight separation in retention time can significantly alleviate matrix effects.[7]

    • Change Stationary Phase: Consider a column with a different chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds.

  • Modify MS Source Conditions:

    • Adjusting parameters like spray voltage, gas flows, and temperature can sometimes minimize the impact of matrix effects, though this is often less effective than optimizing sample preparation and chromatography.

Question: I am observing high variability and poor reproducibility in my quality control (QC) samples for this compound. Could this be due to matrix effects?

Answer:

Yes, high variability in QC samples is a strong indicator of inconsistent matrix effects across different samples or batches of matrix. The composition of biological matrices can vary between individuals and even within the same individual over time, leading to different degrees of ion suppression or enhancement.

Troubleshooting Workflow:

  • Evaluate Matrix Lot Variability:

    • Perform the post-extraction spike experiment using at least six different lots of blank plasma.

    • Calculate the matrix factor for each lot. The coefficient of variation (%CV) of the matrix factors should be within acceptable limits (typically <15%) to ensure the method is rugged.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for compensating for matrix effects. Since it has the same physicochemical properties as the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification. If a SIL-IS for this compound is not available, consider a structural analog that co-elutes with the analyte.

  • Improve Sample Preparation Consistency:

    • Ensure that your sample preparation procedure is highly controlled and reproducible. Automated liquid handling systems can help minimize variability.

    • If using SPE, ensure the cartridges are from the same lot and are conditioned and eluted consistently.

  • Dilute the Sample:

    • Diluting the plasma sample with a clean solvent before extraction can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the concentration of this compound is very low.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how might its properties contribute to matrix effects?

A1: this compound is a diastereomer of Sofosbuvir, with the molecular formula C22H29FN3O9P. As a phosphoramidate nucleotide analogue, it is a relatively polar molecule. Polar analytes are often more susceptible to matrix effects, particularly ion suppression from endogenous phospholipids in plasma, as they tend to elute early in reversed-phase chromatography where many matrix components also appear.

Q2: Which sample preparation technique is generally best for minimizing matrix effects for a polar compound like this compound?

A2: For polar compounds, Solid-Phase Extraction (SPE) is typically the most effective technique for removing matrix interferences.[6] A polymeric or mixed-mode cation exchange SPE sorbent would be a good starting point for method development. Liquid-Liquid Extraction (LLE) can also be effective, especially with optimized solvent polarity and pH.[1] Protein precipitation is the least effective at removing polar interferences and phospholipids.

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix effect should be quantitatively assessed during method validation by calculating the Matrix Factor (MF) .[3] This involves comparing the peak response of the analyte in a post-extraction spiked blank matrix to the peak response in a neat solution. The precision of the matrix factor across multiple lots of the biological matrix should also be evaluated to assess the relative matrix effect.

Q4: Are there any specific LC-MS/MS parameters I should consider to minimize matrix effects for this compound?

A4: Besides optimizing the chromatographic separation, consider the following:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds but can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument has an APCI source, it may be worth evaluating.

  • Polarity: If possible, evaluate both positive and negative ionization modes. Sometimes, switching polarity can reduce interferences.

  • MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are highly specific to this compound to minimize the contribution of isobaric interferences.

Q5: What are the regulatory expectations regarding the evaluation of matrix effects in bioanalytical method validation?

A5: Regulatory agencies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[8] This includes a quantitative assessment of the matrix factor and an evaluation of the variability of the matrix effect across different lots of the biological matrix. The goal is to ensure that the method is accurate, precise, and reliable for the intended study samples.

Data Presentation

The following tables summarize hypothetical quantitative data for different sample preparation techniques to illustrate their effectiveness in mitigating matrix effects for a polar compound like this compound.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Factor (MF)Relative Standard Deviation of MF across 6 lots (%)
Protein Precipitation (Acetonitrile)95 ± 50.65 ± 0.1523.1
Liquid-Liquid Extraction (MTBE)85 ± 70.88 ± 0.089.1
Solid-Phase Extraction (Polymeric)92 ± 40.98 ± 0.044.1

Data is illustrative and not based on a specific study of this compound.

Experimental Protocols

1. Protocol for Liquid-Liquid Extraction (LLE)

This protocol is a general starting point and should be optimized for this compound.

  • To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of internal standard solution.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Protocol for Solid-Phase Extraction (SPE)

This protocol is a general guideline for a polymeric SPE sorbent and should be optimized.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Visualizations

TroubleshootingWorkflow cluster_Symptoms Observed Issues cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Verification Verification Poor_Sensitivity Poor Sensitivity / High LOQ Confirm_ME Confirm Matrix Effect (Post-Extraction Spike / Post-Column Infusion) Poor_Sensitivity->Confirm_ME High_Variability High Variability / Poor Reproducibility Assess_Lot_Variability Assess Matrix Lot Variability High_Variability->Assess_Lot_Variability Optimize_SP Optimize Sample Preparation (PPT, LLE, SPE) Confirm_ME->Optimize_SP Optimize_Chromo Optimize Chromatography (Gradient, Column) Confirm_ME->Optimize_Chromo Dilute_Sample Dilute Sample Confirm_ME->Dilute_Sample Assess_Lot_Variability->Optimize_SP Use_SIL_IS Use Stable Isotope-Labeled IS Assess_Lot_Variability->Use_SIL_IS Revalidate Re-evaluate and Validate Method Optimize_SP->Revalidate Optimize_Chromo->Revalidate Use_SIL_IS->Revalidate Dilute_Sample->Revalidate

Caption: Troubleshooting workflow for investigating and mitigating matrix effects.

SamplePrepDecisionTree Start Start: Matrix Effect Mitigation Sensitivity High Sensitivity Required? Start->Sensitivity Interference Significant Interference Expected? Sensitivity->Interference Yes Dilution Dilution + PPT/LLE Sensitivity->Dilution No Throughput High Throughput Needed? Interference->Throughput No SPE Solid-Phase Extraction (SPE) Interference->SPE Yes LLE Liquid-Liquid Extraction (LLE) Throughput->LLE No PPT Protein Precipitation (PPT) Throughput->PPT Yes

Caption: Decision tree for selecting a sample preparation method.

References

Strategies for improving chromatographic resolution between Sofosbuvir and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Sofosbuvir and its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Sofosbuvir, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor resolution between Sofosbuvir and a known impurity.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for Sofosbuvir and a known impurity. What steps can I take to improve separation?

  • Answer: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to enhance separation:

    • Mobile Phase Optimization:

      • Modify Organic Solvent Ratio: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact retention and selectivity. A shallower gradient or a lower percentage of the organic modifier in an isocratic method can increase retention times and potentially improve resolution between closely eluting peaks.

      • Alter pH of the Aqueous Phase: The pH of the mobile phase affects the ionization state of both the analyte and impurities, which in turn influences their retention on a reversed-phase column. Experiment with slight adjustments to the pH of the buffer (e.g., using 0.1% formic acid or trifluoroacetic acid) to find the optimal selectivity.[1][2]

      • Try a Different Organic Solvent: If using acetonitrile, consider switching to methanol (B129727) or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Stationary Phase Evaluation:

      • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. Besides the commonly used C18 columns, other options like C8, Phenyl-Hexyl, or PFP (Pentafluorophenyl) columns can offer different selectivities due to alternative interaction mechanisms.[1]

      • Particle Size and Column Dimensions: Employing a column with smaller particle size (e.g., sub-2 µm for UPLC) can lead to higher efficiency and better resolution.[1] A longer column can also increase the theoretical plates and improve separation, though it will also increase analysis time and backpressure.

    • Method Parameters:

      • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.

      • Temperature: Adjusting the column temperature can influence selectivity. A good starting point is to test temperatures between 30°C and 40°C.[3]

Issue 2: Peak tailing for the Sofosbuvir peak.

  • Question: The peak for Sofosbuvir is exhibiting significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing can compromise peak integration and accuracy. Common causes and solutions include:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.

      • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[1][2] Employing a modern, end-capped column with low silanol activity is also highly recommended.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.

      • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

      • Solution: Ensure all connections are properly made with minimal tubing length.

Issue 3: Appearance of unexpected peaks in the chromatogram.

  • Question: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify their origin?

  • Answer: Unexpected peaks can arise from degradation of the drug substance, impurities in the solvents, or carryover from previous injections.

    • Forced Degradation Studies: To confirm if the peaks are degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][4][5] Comparing the chromatograms from the stressed samples with your study sample can help identify the degradation products.

    • Blank Injections: Inject a blank (mobile phase or sample solvent) to check for solvent impurities or carryover.

    • Mass Spectrometry (MS) Detection: If available, coupling your LC system to a mass spectrometer can provide mass information for the unknown peaks, aiding in their identification and structural elucidation.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for Sofosbuvir and its impurities?

A1: A good starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic solvent (like acetonitrile or methanol).[2][6] A gradient elution from a lower to a higher organic solvent concentration is often effective in separating compounds with a range of polarities. Detection is typically performed at around 260-265 nm.[1][2][3]

Q2: How can I ensure my method is stability-indicating?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, you must perform forced degradation studies.[4][7] The drug substance should be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The method should be able to resolve the Sofosbuvir peak from all the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm that the Sofosbuvir peak is spectrally pure.

Q3: What are the common degradation pathways for Sofosbuvir?

A3: Sofosbuvir is known to degrade under acidic, basic, and oxidative conditions.[1][5] It is generally stable under thermal and photolytic stress.[1] Acid hydrolysis can lead to the cleavage of the phosphoramidate (B1195095) bond, while basic hydrolysis can result in the formation of different degradation products.[1]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Sofosbuvir and Impurities

This protocol provides a general method that can be used as a starting point and optimized as needed.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 261 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 100 µg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C). Neutralize the solution before injection.[5]

  • Base Hydrolysis: Dissolve Sofosbuvir in 0.1 N NaOH and reflux for a specified period (e.g., 10 hours at 70°C). Neutralize the solution before injection.[5]

  • Oxidative Degradation: Treat the Sofosbuvir solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a defined period.[1]

Quantitative Data Summary

Table 1: Example Chromatographic Performance Data

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Sofosbuvir12.51.1> 5000
Impurity A9.81.2> 4500
Impurity B14.21.0> 5500

Table 2: Method Validation Parameters

ParameterSofosbuvir
Linearity Range (µg/mL) 5 - 150
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Accuracy (% Recovery) 98.0 - 102.0
Precision (%RSD) < 2.0

Visualizations

Workflow cluster_0 Method Development Workflow Initial Conditions Initial Conditions Optimize Mobile Phase Optimize Mobile Phase Initial Conditions->Optimize Mobile Phase Poor Resolution Evaluate Stationary Phase Evaluate Stationary Phase Optimize Mobile Phase->Evaluate Stationary Phase Still Poor Fine-tune Parameters Fine-tune Parameters Evaluate Stationary Phase->Fine-tune Parameters Improved Method Validation Method Validation Fine-tune Parameters->Method Validation Optimized Troubleshooting Problem Poor Resolution Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Stationary Phase Problem->Cause2 Cause3 Non-ideal Method Parameters Problem->Cause3 Solution1a Adjust Organic Ratio Cause1->Solution1a Solution1b Change pH Cause1->Solution1b Solution2a Try Different Column Chemistry Cause2->Solution2a Solution3a Modify Flow Rate/Temperature Cause3->Solution3a

References

Method robustness testing for Sofosbuvir impurity B analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robustness testing of analytical methods for Sofosbuvir impurity B. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it important in the analysis of this compound?

A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1][2] It is a critical component of method validation that provides an indication of the method's reliability during normal usage.[2] For the analysis of this compound, a robust method ensures consistent and reliable results, which is crucial for quality control and regulatory compliance. The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 emphasize the importance of robustness testing.[3]

Q2: What are the typical parameters that should be investigated during robustness testing for an HPLC method for this compound?

A2: According to ICH guidelines and published literature, the following parameters are typically varied to assess the robustness of an HPLC method:

  • Mobile Phase Composition: Small changes in the ratio of organic solvent to buffer (e.g., ±2%).[4]

  • Mobile Phase pH: Variations in the pH of the buffer solution (e.g., ±0.2 units).[4]

  • Flow Rate: Deliberate adjustments to the flow rate of the mobile phase (e.g., ±0.1 mL/min or ±5%).[5][6]

  • Column Temperature: Changes in the column oven temperature (e.g., ±5°C).[4]

  • Wavelength: Minor variations in the detection wavelength (e.g., ±5 nm).[6]

  • Different Columns/Lots: Using columns from different batches or manufacturers.

Q3: My system suitability parameters are failing during the robustness study. What should I do?

A3: Failing system suitability parameters (e.g., resolution, tailing factor, theoretical plates) indicate that the method is not robust under the tested variations. First, identify which specific parameter variation is causing the failure. For instance, a change in mobile phase composition might significantly impact the resolution between Sofosbuvir and impurity B. It is crucial to document these findings and define a narrower operational range for the sensitive parameter in the analytical method. If multiple parameters lead to failures, the method may need to be re-developed to be more resilient.

Q4: I am observing a significant shift in the retention time of this compound when I change the flow rate. Is this expected?

A4: Yes, a change in flow rate will inversely affect the retention time. A higher flow rate will lead to a shorter retention time, and a lower flow rate will result in a longer retention time. During robustness testing, it is important to assess whether this shift in retention time compromises the resolution between impurity B and other components in the sample, such as the active pharmaceutical ingredient (API) or other impurities. The relative retention time should remain consistent.

Q5: How are forced degradation studies related to the analysis of this compound?

A5: Forced degradation (or stress testing) studies are essential for developing and validating a stability-indicating analytical method.[7] By subjecting Sofosbuvir to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light, potential degradation products, including impurity B, are generated.[4][5][8] This helps to ensure that the analytical method can effectively separate and quantify impurity B in the presence of the API and other degradation products, proving the method's specificity. One study identified a base degradation impurity-B with a molecular weight of 411.08.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor resolution between Sofosbuvir and Impurity B Variation in mobile phase composition or pH.Optimize the mobile phase ratio and pH. A slight adjustment in the organic solvent percentage or buffer pH can significantly improve resolution. Ensure the mobile phase is well-mixed and degassed.
Column degradation.Check the column's performance history. If the performance has declined, replace the column with a new one of the same type.
Inconsistent peak areas for Impurity B Sample instability.Investigate the stability of Sofosbuvir and its impurities in the prepared sample solution over time. It has been noted that sample solutions of Sofosbuvir can be stable for up to 30 days at 2°C to 8°C.[4]
Fluctuation in flow rate.Ensure the HPLC pump is delivering a constant and precise flow rate. Calibrate the pump if necessary.
Peak tailing for Impurity B Inappropriate mobile phase pH.The pH of the mobile phase can affect the ionization state of the impurity. Adjust the pH to a value where the peak shape is optimal.
Column overload.Reduce the injection volume or the concentration of the sample.
Active sites on the column.Use a column with end-capping or add a competing base to the mobile phase if the impurity is basic.
Baseline noise or drift Contaminated mobile phase or column.Prepare fresh mobile phase using high-purity solvents and reagents. Flush the column with a strong solvent to remove any contaminants.
Detector lamp issue.Check the detector lamp's energy and replace it if it is nearing the end of its lifespan.

Experimental Protocols

General HPLC Method for Sofosbuvir and Impurity B Analysis

This is a generalized protocol based on common findings in the literature. The specific parameters may need to be optimized for your particular instrumentation and impurity standard.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid or 0.05% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.[4][8] A common mobile phase is a 50:50 (v/v) mixture of buffer and acetonitrile.[9][10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at approximately 260 nm.[4][9]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 25°C.[11]

Robustness Testing Protocol
  • Prepare standard and sample solutions of Sofosbuvir containing a known concentration of impurity B.

  • Establish the standard operating parameters for the HPLC method.

  • Vary one parameter at a time while keeping others constant, as outlined in the table below.

  • For each variation, inject the standard and sample solutions in triplicate.

  • Evaluate the impact of each variation on system suitability parameters (e.g., retention time, resolution, peak area, tailing factor, and theoretical plates).

  • The acceptance criteria for system suitability should be pre-defined.

Table 1: Example of Robustness Testing Parameters and Variations

ParameterOriginal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Mobile Phase Composition 50:50 (Acetonitrile:Buffer)48:5252:48
Column Temperature 30°C25°C35°C
Mobile Phase pH 3.02.83.2
Forced Degradation Study Protocol
  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 70°C for 6 hours.[5]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 70°C for 10 hours.[5]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 7 days.[5]

  • Thermal Degradation: Expose the solid drug substance to 50°C for 21 days.[5]

  • Photolytic Degradation: Expose the drug substance solution to direct sunlight for 21 days.[5]

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_variation Parameter Variation cluster_analysis Analysis cluster_conclusion Conclusion prep_std Prepare Standard & Sample Solutions est_params Establish Standard HPLC Parameters prep_std->est_params var_flow Vary Flow Rate (e.g., ±0.1 mL/min) var_mp Vary Mobile Phase Composition (e.g., ±2%) var_temp Vary Column Temperature (e.g., ±5°C) var_ph Vary Mobile Phase pH (e.g., ±0.2) inject Inject Samples in Triplicate for Each Variation var_flow->inject var_mp->inject var_temp->inject var_ph->inject eval_sst Evaluate System Suitability (Resolution, Tailing, etc.) inject->eval_sst pass Method is Robust eval_sst->pass SST Criteria Met fail Method is Not Robust (Define Operational Limits or Re-develop) eval_sst->fail SST Criteria Not Met

Caption: Workflow for HPLC Method Robustness Testing.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_processing Sample Processing cluster_analysis Analysis drug Sofosbuvir Drug Substance acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C) drug->acid base Base Hydrolysis (e.g., 0.1N NaOH, 70°C) drug->base oxidation Oxidation (e.g., 3% H2O2) drug->oxidation thermal Thermal (e.g., 50°C) drug->thermal photo Photolytic (e.g., Sunlight) drug->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC dilute->hplc evaluate Evaluate Peak Purity & Resolution (Specificity of the Method) hplc->evaluate

Caption: Workflow for Forced Degradation Studies.

References

Improving the limit of detection for Sofosbuvir impurity B in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection (LOD) for Sofosbuvir (B1194449) impurity B in complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical method development and execution for the quantification of Sofosbuvir impurity B at trace levels.

ProblemPotential Cause(s)Recommended Solution(s)
High Limit of Detection (LOD) / Poor Sensitivity 1. Suboptimal mass spectrometry (MS) parameters. 2. Inefficient ionization of the analyte. 3. Matrix effects (ion suppression). 4. Low extraction recovery. 5. Poor chromatographic peak shape.1. Optimize MS Parameters: Perform infusion experiments with a standard solution of this compound to fine-tune precursor and product ion selection, collision energy, and other compound-specific parameters in Multiple Reaction Monitoring (MRM) mode. 2. Enhance Ionization: Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, temperature) to maximize the ionization efficiency of the impurity.[1][2] 3. Mitigate Matrix Effects: Implement more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] Consider using a stable isotope-labeled internal standard for this compound if available. Diluting the sample extract can also reduce matrix effects. 4. Improve Extraction Recovery: Evaluate different extraction solvents and pH conditions. For polar impurities in plasma, techniques like protein precipitation followed by a targeted extraction can be effective.[3][4] 5. Optimize Chromatography: Use a high-efficiency UPLC column with a smaller particle size. Adjust the mobile phase gradient to ensure better peak focusing and separation from matrix interferences.
High Background Noise in Chromatogram 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Matrix interferences.1. Ensure System Cleanliness: Use high-purity LC-MS grade solvents and additives.[5][6] Regularly flush the LC system with an appropriate cleaning solution. 2. Maintain Ion Source: Clean the ion source components (e.g., capillary, lenses) as part of routine maintenance.[7] 3. Improve Sample Cleanup: Employ a more rigorous sample preparation method to minimize the co-extraction of matrix components that can contribute to background noise.
Poor Reproducibility of Results 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Sample degradation.1. Standardize Protocols: Ensure consistent execution of the sample preparation workflow, including precise volume measurements and incubation times. 2. System Suitability Testing: Perform regular system suitability tests to monitor instrument performance, including retention time stability, peak area, and signal-to-noise ratio.[7] 3. Assess Analyte Stability: Evaluate the stability of this compound in the matrix and in the final extract under the storage and analysis conditions.
Peak Tailing or Splitting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase.1. Column Care: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. 2. pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. 3. Mobile Phase Modifiers: The addition of a small amount of a competing agent to the mobile phase can sometimes reduce secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive analytical technique for detecting this compound at trace levels in complex matrices?

A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective technique for quantifying trace levels of impurities like this compound in complex biological matrices such as plasma.[1][8] The use of Multiple Reaction Monitoring (MRM) enhances specificity and lowers the limit of detection.

Q2: How can I minimize matrix effects when analyzing plasma samples?

A2: To minimize matrix effects, which are a common challenge in bioanalysis, consider the following strategies:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other interfering matrix components than simple protein precipitation.[1]

  • Chromatographic Separation: Optimize your UPLC/HPLC method to achieve baseline separation of this compound from the region where most matrix components elute.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction, chromatography, and ionization.

  • Sample Dilution: If the sensitivity of the method allows, diluting the sample can significantly reduce the concentration of interfering matrix components.

Q3: What are the critical parameters to optimize in an LC-MS/MS method for improved sensitivity?

A3: The following parameters are crucial for optimizing sensitivity:

  • Mass Spectrometry:

    • Ionization Mode: Determine whether positive or negative electrospray ionization (ESI) provides a better signal for this compound.

    • MRM Transitions: Select the most intense and specific precursor-to-product ion transitions.

    • Compound-Dependent Parameters: Optimize collision energy, declustering potential, and cone voltage.

  • Chromatography:

    • Column Chemistry and Dimensions: A UPLC column with a smaller particle size (e.g., sub-2 µm) can provide sharper peaks and better resolution.

    • Mobile Phase Composition: The choice of organic solvent and the pH of the aqueous phase can significantly impact peak shape and retention.

  • Sample Preparation:

    • Extraction Efficiency: The chosen extraction method should provide high and reproducible recovery of the analyte from the matrix.

Q4: Are there any specific sample preparation techniques recommended for polar impurities like this compound in plasma?

A4: Yes, for polar analytes in plasma, you might consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic mode is well-suited for retaining and separating polar compounds.

  • Mixed-Mode Solid-Phase Extraction (SPE): SPE cartridges with mixed-mode functionalities (e.g., combining reversed-phase and ion-exchange properties) can provide enhanced selectivity for polar analytes.

  • Liquid-Liquid Extraction (LLE): While challenging for highly polar compounds, a carefully selected and pH-adjusted solvent system can be effective. Techniques like two-phase freezing have also been explored for extracting polar compounds from plasma.[9]

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) values reported for Sofosbuvir and its impurities in various analytical methods and matrices.

AnalyteMatrixAnalytical MethodLODLOQReference
SofosbuvirHuman PlasmaUPLC-MS/MS-0.25 ng/mL[10]
SofosbuvirHuman PlasmaLC-MS/MS-0.5 ng/mL[11]
SofosbuvirHuman PlasmaRP-HPLC-0.050 µg/mL[12]
Sofosbuvir Phosphoryl ImpurityBulk DrugRP-HPLC0.03% (0.12 µg)1.50% (0.375 µg)[13][14]
SofosbuvirBulk DrugRP-HPLC0.01% (0.04 µg)0.50% (0.125 µg)[13][14]
SofosbuvirBulk and TabletRP-HPLC0.5764 µg/mL1.7468 µg/mL[15]

Experimental Protocols

Sample Preparation from Human Plasma using Protein Precipitation followed by LLE

This protocol is a general guideline and should be optimized for this compound.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To 200 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) (or another suitable organic solvent) to precipitate the plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

UPLC-MS/MS Method for Quantification

The following is a representative UPLC-MS/MS method that can be adapted for this compound.

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient: Optimize the gradient to achieve good separation and peak shape for this compound.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Spike Spike Internal Standard Plasma->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 LLE Liquid-Liquid Extraction Centrifuge1->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into UPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: Experimental workflow for the analysis of this compound in plasma.

Troubleshooting_LOD cluster_causes Potential Causes cluster_solutions Solutions High_LOD High Limit of Detection (LOD) MS_Params Suboptimal MS Parameters High_LOD->MS_Params Matrix_Effects Matrix Effects (Ion Suppression) High_LOD->Matrix_Effects Low_Recovery Low Extraction Recovery High_LOD->Low_Recovery Poor_Chroma Poor Chromatography High_LOD->Poor_Chroma Optimize_MS Optimize MRM & Source MS_Params->Optimize_MS Improve_Cleanup Enhance Sample Cleanup (SPE/LLE) Matrix_Effects->Improve_Cleanup Optimize_Extraction Optimize Extraction Method Low_Recovery->Optimize_Extraction Improve_LC Improve UPLC Method Poor_Chroma->Improve_LC

Caption: Troubleshooting logic for improving the Limit of Detection (LOD).

References

Column selection and mobile phase optimization for Sofosbuvir impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sofosbuvir Impurity Profiling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to column selection and mobile phase optimization during the analysis of Sofosbuvir and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC method development for Sofosbuvir impurity profiling?

A1: A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent. A common initial setup involves:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Orthophosphoric Acid (OPA) in water[1][3]

  • Mobile Phase B: Acetonitrile (B52724) or Methanol[4][5]

  • Detection: UV at approximately 260 nm[3][6]

  • Flow Rate: 1.0 mL/min[5]

  • Mode: Gradient elution is often preferred to resolve all impurities effectively.[6]

Q2: What are the common impurities of Sofosbuvir that I should be looking for?

A2: Sofosbuvir impurities can originate from the synthesis process or from degradation. Forced degradation studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[4][7] Common impurities may include process-related impurities and degradation products. It is crucial to have reference standards for known impurities to confirm their identity in your chromatograms.

Q3: When should I choose a UPLC method over an HPLC method for Sofosbuvir impurity profiling?

A3: UPLC (Ultra-Performance Liquid Chromatography) offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method is particularly beneficial when dealing with complex impurity profiles where high peak capacity is required to separate closely eluting compounds.[8] If you need to analyze a large number of samples, the shorter run times of UPLC can significantly increase throughput.[8]

Troubleshooting Guides

Problem 1: Peak Tailing for Sofosbuvir or its Impurities

Symptoms:

  • Asymmetrical peaks with a tailing factor greater than 2.

  • Poor resolution between adjacent peaks.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Silanol (B1196071) Interactions Sofosbuvir and some of its basic impurities can interact with free silanol groups on the silica-based column packing, leading to peak tailing. Solution: Lower the pH of the mobile phase (e.g., to pH 2.4-3.5) to suppress the ionization of silanol groups.[6] Using a mobile phase with an acidic additive like trifluoroacetic acid (TFA) or orthophosphoric acid (OPA) is common.[1][3] Alternatively, using an end-capped column can minimize these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.
Column Contamination Buildup of strongly retained compounds on the column can create active sites. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. Using a guard column is highly recommended to protect the analytical column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analytes. Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form.
Problem 2: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

Possible Cause Solution
Sample Overload Injecting a highly concentrated sample can saturate the stationary phase at the column inlet. Solution: Dilute the sample or decrease the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread at the column inlet. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Low Column Temperature In some cases, low column temperature can contribute to peak fronting. Solution: Increase the column temperature to improve mass transfer kinetics.
Problem 3: Co-elution of Impurities

Symptoms:

  • Overlapping peaks, making accurate quantification difficult.

  • Broad or misshapen peaks that may hide a shoulder peak.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Mobile Phase Strength The mobile phase may not be strong enough to separate all compounds effectively. Solution: Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.
Incorrect Mobile Phase pH The pH can significantly impact the retention and selectivity of ionizable compounds. Solution: Systematically vary the mobile phase pH to find the optimal separation. For Sofosbuvir and its impurities, a pH in the acidic range (e.g., 2.5-4.0) is often a good starting point.
Suboptimal Column Chemistry The chosen column may not provide the necessary selectivity for the specific impurities. Solution: Screen different column chemistries. While C18 is a common choice, other stationary phases like Phenyl-Hexyl or Cyano might offer different selectivities that can resolve critical pairs.[9]
Problem 4: Unstable Baseline (Drift or Noise)

Symptoms:

  • A baseline that gradually rises or falls (drift).

  • Random fluctuations or spikes in the baseline (noise).

Possible Causes and Solutions:

Possible Cause Solution
Mobile Phase Issues Incomplete degassing, improper mixing of mobile phase components, or contamination can cause baseline instability. Solution: Ensure the mobile phase is thoroughly degassed.[10] Use high-purity solvents and prepare fresh mobile phases daily.[10] If using a gradient, ensure the solvents are miscible and the pump is mixing them correctly.[11]
Column Equilibration Insufficient column equilibration time, especially when changing mobile phases, can lead to a drifting baseline. Solution: Allow adequate time for the column to equilibrate with the new mobile phase. Flushing with 10-20 column volumes is a good practice.[10]
Detector Issues A dirty flow cell or a failing lamp can cause noise and drift. Solution: Flush the detector flow cell with a strong, clean solvent.[12] If the problem persists, the detector lamp may need to be replaced.[12]
System Leaks Leaks in the HPLC system can cause pressure fluctuations and an unstable baseline. Solution: Carefully inspect all fittings and connections for any signs of leakage.[13]

Experimental Protocols

Protocol 1: General HPLC Method for Sofosbuvir Impurity Profiling

This protocol provides a starting point for the analysis of Sofosbuvir and its process-related impurities.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[2]

  • Mobile Phase A: 0.1% trifluoroacetic acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Program:

    • 0-10 min: 90% A, 10% B

    • 10-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Return to 90% A, 10% B

    • 40-45 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of Sofosbuvir.

  • Acid Degradation: Reflux 10 mg of Sofosbuvir in 10 mL of 0.1 N HCl at 70°C for 6 hours.[7] Neutralize the solution before injection.

  • Base Degradation: Reflux 10 mg of Sofosbuvir in 10 mL of 0.1 N NaOH at 70°C for 10 hours.[7] Neutralize the solution before injection.

  • Oxidative Degradation: Treat 10 mg of Sofosbuvir with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Sofosbuvir to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Sofosbuvir (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method described in Protocol 1.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time (tʀ) of Sofosbuvir and a Key Impurity

Mobile Phase Composition (Acetonitrile:Water with 0.1% TFA)Sofosbuvir tʀ (min)Impurity A tʀ (min)Resolution (Rs)
50:503.674[2]5.704[2]> 2.0
60:402.954.121.8
70:302.183.051.5

Table 2: Comparison of HPLC and UPLC Method Parameters for Sofosbuvir Analysis

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 250 mm, 5 µm[2]BEH C18, 2.1 x 100 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~45 min~10 min
Solvent Consumption HighLow
Resolution GoodExcellent

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Define Analytical Target Profile Define Analytical Target Profile Select Column (e.g., C18) Select Column (e.g., C18) Define Analytical Target Profile->Select Column (e.g., C18) Screen Mobile Phases (pH, Organic Solvent) Screen Mobile Phases (pH, Organic Solvent) Select Column (e.g., C18)->Screen Mobile Phases (pH, Organic Solvent) Evaluate Initial Chromatograms Evaluate Initial Chromatograms Screen Mobile Phases (pH, Organic Solvent)->Evaluate Initial Chromatograms Optimize Gradient Profile Optimize Gradient Profile Evaluate Initial Chromatograms->Optimize Gradient Profile Fine-tune Mobile Phase (Additives) Fine-tune Mobile Phase (Additives) Optimize Gradient Profile->Fine-tune Mobile Phase (Additives) Adjust Flow Rate & Temperature Adjust Flow Rate & Temperature Fine-tune Mobile Phase (Additives)->Adjust Flow Rate & Temperature Optimized Method Optimized Method Adjust Flow Rate & Temperature->Optimized Method Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Optimized Method->Validate Method (ICH Guidelines) Method Ready for Routine Use Method Ready for Routine Use Validate Method (ICH Guidelines)->Method Ready for Routine Use

Caption: Workflow for HPLC method development for Sofosbuvir impurity profiling.

Troubleshooting_Logic Problem Observed Problem Observed Peak Tailing? Peak Tailing? Problem Observed->Peak Tailing? Peak Fronting? Peak Fronting? Problem Observed->Peak Fronting? Co-elution? Co-elution? Problem Observed->Co-elution? Unstable Baseline? Unstable Baseline? Problem Observed->Unstable Baseline? Check Mobile Phase pH Check Mobile Phase pH Peak Tailing?->Check Mobile Phase pH Yes Lower pH / Use Additives Lower pH / Use Additives Check Mobile Phase pH->Lower pH / Use Additives Reduce Sample Concentration Reduce Sample Concentration Peak Fronting?->Reduce Sample Concentration Yes Dilute Sample / Decrease Volume Dilute Sample / Decrease Volume Reduce Sample Concentration->Dilute Sample / Decrease Volume Optimize Gradient Optimize Gradient Co-elution?->Optimize Gradient Yes Shallower Gradient / Change Solvent Shallower Gradient / Change Solvent Optimize Gradient->Shallower Gradient / Change Solvent Check Mobile Phase & System Check Mobile Phase & System Unstable Baseline?->Check Mobile Phase & System Yes Degas / Check for Leaks Degas / Check for Leaks Check Mobile Phase & System->Degas / Check for Leaks

Caption: Decision tree for troubleshooting common HPLC issues in Sofosbuvir analysis.

References

Validation & Comparative

A Comparative Guide to the Comprehensive Validation of Analytical Methods for Sofosbuvir Process Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the identification and quantification of process impurities in Sofosbuvir. The information presented is curated from peer-reviewed scientific literature and is intended to assist in the selection and implementation of robust analytical methodologies for quality control and drug development purposes.

Overview of Sofosbuvir and its Process Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During its synthesis, various process-related impurities can be introduced, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Common process impurities include unreacted starting materials, intermediates, by-products, and degradation products. One of the frequently reported process-related impurities is the phosphoryl impurity. Other potential impurities that may arise during the synthesis or degradation of Sofosbuvir include its nucleoside derivative and the (R)-phosphate diastereomer.

Comparative Analysis of Validated Analytical Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques employed for the determination of Sofosbuvir and its process impurities. The choice between these methods often depends on the specific requirements for resolution, sensitivity, and analysis time.

Table 1: Comparison of Validated RP-HPLC and UPLC Methods for Sofosbuvir Impurity Analysis
ParameterRP-HPLC Method 1RP-HPLC Method 2UPLC Method
Instrumentation HPLC with UV DetectorHPLC with UV DetectorUPLC with PDA Detector
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2]Cosmosil C18, 4.6 x 250 mm, 5 µmAQUITY UPLC BEH C18, 2.1 x 150 mm, 2 µm[3]
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[1][2]Methanol (B129727):Water (70:30 v/v)0.1% Orthophosphoric acid and Methanol[3]
Flow Rate 1.0 mL/min[1]0.9 mL/min1.0 mL/min[3]
Detection Wavelength 260 nm[1][2]260 nm236 nm[3]
Analysis Time Longer run timesShorter run time (approx. 4.3 min for Sofosbuvir)Shorter run times, higher throughput
Resolution Good separation of Sofosbuvir and phosphoryl impurity[1][2]Adequate for routine analysisHigher resolution and better peak shapes
Sensitivity Generally lower than UPLCSuitable for routine QCHigher sensitivity, ideal for trace impurity detection

Quantitative Validation Data

The following tables summarize the validation parameters for the determination of Sofosbuvir and its process impurities using the referenced analytical methods. This data is essential for assessing the performance and suitability of each method for its intended purpose.

Table 2: Linearity Data
AnalyteMethodLinear Range (µg/mL)Correlation Coefficient (r²)
SofosbuvirRP-HPLC Method 1160 - 480[1][2]>0.999
Phosphoryl ImpurityRP-HPLC Method 110 - 30[1][2]>0.999
SofosbuvirRP-HPLC Method 210 - 500.999
SofosbuvirUPLC Method200 - 600[3]Not Reported
Ledipasvir (as an example of co-analyte)UPLC Method45 - 135[3]Not Reported
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
AnalyteMethodLOD (µg/mL)LOQ (µg/mL)
SofosbuvirRP-HPLC Method 10.04 (as µg)[1][2]0.125 (as µg)[1][2]
Phosphoryl ImpurityRP-HPLC Method 10.12 (as µg)[1][2]0.375 (as µg)[1][2]
SofosbuvirRP-HPLC Method 20.57641.7468
Sofosbuvir Degradation ProductsHPLC-UV0.022 - 0.039[4]0.067 - 0.118[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are the experimental protocols for the validated methods discussed.

RP-HPLC Method 1 for Sofosbuvir and Phosphoryl Impurity

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).[1][2]

Chromatographic Conditions:

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Sofosbuvir and the phosphoryl impurity in the mobile phase. Further dilute to achieve the desired concentrations within the linear range.

  • Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the mobile phase to a known concentration.

UPLC Method for Sofosbuvir and its Impurities

Instrumentation:

  • Ultra-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.[3]

  • Column: AQUITY UPLC BEH C18 (2.1 x 150 mm, 2 µm particle size).[3]

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid and Methanol.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: PDA detector, with monitoring at 236 nm.[3]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Standard and Sample Preparation:

  • Standard Solution: Prepare stock solutions of Sofosbuvir and its impurities in a suitable solvent (e.g., methanol or water) and dilute with the mobile phase to the desired concentrations.[3]

  • Sample Solution: Prepare the sample solution by dissolving the Sofosbuvir material in a suitable solvent and diluting with the mobile phase.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Method's Intended Purpose Select_Method Select Appropriate Analytical Technique (HPLC/UPLC) Define_Purpose->Select_Method Set_Validation_Parameters Set Validation Parameters (as per ICH guidelines) Select_Method->Set_Validation_Parameters Prepare_Standards_Samples Prepare Standard and Sample Solutions Set_Validation_Parameters->Prepare_Standards_Samples Perform_Experiments Perform Experiments for: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Prepare_Standards_Samples->Perform_Experiments Collect_Data Collect and Process Chromatographic Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Against Pre-defined Acceptance Criteria Collect_Data->Analyze_Results Document_Findings Document Validation Protocol and Report Analyze_Results->Document_Findings

Caption: Workflow for Analytical Method Validation.

Chromatographic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_analysis Analysis Weigh_Sample Accurately Weigh Sofosbuvir Sample Dissolve_Dilute Dissolve and Dilute in Mobile Phase Weigh_Sample->Dissolve_Dilute Inject_Sample Inject Sample onto the Column Dissolve_Dilute->Inject_Sample Equilibrate_System Equilibrate HPLC/UPLC System with Mobile Phase Set_Parameters Set Flow Rate, Wavelength, and Temperature Equilibrate_System->Set_Parameters Set_Parameters->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks and Determine Area Acquire_Data->Integrate_Peaks Quantify_Impurities Quantify Impurities using Calibration Curve Integrate_Peaks->Quantify_Impurities

Caption: Chromatographic Analysis Workflow.

References

Unraveling the Degradation Pathways of Sofosbuvir and Its Elusive Impurity B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the stability of the direct-acting antiviral agent Sofosbuvir and a key degradation product, Impurity B, reveals distinct yet interconnected degradation profiles under stress conditions. While extensive experimental data details the forced degradation of Sofosbuvir, information on the subsequent degradation of Impurity B remains largely theoretical, necessitating a predictive approach based on its chemical structure. This guide provides a comprehensive comparative analysis, summarizing experimental findings for Sofosbuvir and offering a scientific forecast of the degradation behavior of Impurity B for researchers, scientists, and drug development professionals.

The stability of a pharmaceutical compound is a cornerstone of its safety and efficacy. Forced degradation studies, which subject a drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and understanding their formation pathways. This knowledge is crucial for developing stable formulations and ensuring patient safety.

This guide focuses on Sofosbuvir, a cornerstone in the treatment of Hepatitis C, and its degradation product, Impurity B. It is important to note that the identity of "Sofosbuvir Impurity B" is ambiguous in publicly available literature. Some sources identify it as a diastereomer of Sofosbuvir, while others refer to a chloro-analog. However, a prominent and well-characterized degradation product formed under basic conditions is also designated as Impurity B, with the molecular formula C13H19FN3O9P. For the purpose of this comparative analysis, we will focus on this specific basic degradation product, as its formation is a direct consequence of Sofosbuvir's instability.

Experimental Deep Dive: The Forced Degradation of Sofosbuvir

Numerous studies have elucidated the degradation behavior of Sofosbuvir under various stress conditions. The primary sites of degradation are the ester and phosphoramidate (B1195095) linkages, which are susceptible to hydrolysis.

Methodologies for Stress Studies

The following protocols are a synthesis of commonly employed methods in forced degradation studies of Sofosbuvir:

  • Acid Hydrolysis: Sofosbuvir is typically refluxed in 0.1 N to 1 N hydrochloric acid (HCl) at temperatures ranging from 60°C to 80°C for several hours.[1][2]

  • Base Hydrolysis: The drug is exposed to 0.1 N to 0.5 N sodium hydroxide (B78521) (NaOH) at temperatures between 60°C and room temperature for a period of hours to days.[1][2]

  • Oxidative Degradation: Treatment with 3% to 30% hydrogen peroxide (H2O2) at room temperature or elevated temperatures (up to 80°C) for several days is a common method to induce oxidative degradation.[1][2]

  • Thermal Degradation: The solid drug substance is exposed to dry heat, typically at temperatures around 80°C, for an extended period.[1]

  • Photolytic Degradation: Solid Sofosbuvir or its solution is exposed to UV light (e.g., 254 nm) or fluorescent light for several hours to assess its photosensitivity.[1][3]

Following exposure to these stress conditions, the resulting solutions are typically neutralized and diluted for analysis by stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

Summary of Sofosbuvir Degradation Data

The following table summarizes the quantitative data from various forced degradation studies on Sofosbuvir.

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Major Degradation Products Identified
Acid Hydrolysis 1 N HCl80°C10 hours8.66%[1](R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[1]
0.1 N HCl70°C6 hours23%[3]DP I (m/z 488)[3]
Base Hydrolysis 0.5 N NaOH60°C24 hours45.97%[1]Impurity-A (m/z 453.13), Impurity-B (m/z 411.08)[1]
0.1 N NaOH70°C10 hours50%[3]DP II (m/z 393.3)[3]
Oxidative Degradation 30% H2O280°C2 days0.79%[1]Oxidative degradation product (m/z 527.15)[1]
3% H2O2Room Temp.7 days19.02%[3]DP III (m/z 393)[3]
Thermal Degradation Dry Heat80°C-No significant degradation[1]-
Photolytic Degradation UV light (254 nm)Room Temp.24 hoursNo significant degradation[1]-
Fluorescent lightRoom Temp.-12.53%[3]-
Neutral Hydrolysis WaterRoom Temp.72 hours23.03%[3]-

Visualizing the Pathways

To better understand the degradation processes, the following diagrams illustrate the experimental workflow and the degradation pathways of Sofosbuvir.

experimental_workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Degradants Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) HPLC Stability-Indicating HPLC Acid->HPLC Sample Preparation & Injection Base Base Hydrolysis (e.g., 0.5N NaOH, 60°C) Base->HPLC Sample Preparation & Injection Oxidation Oxidative Stress (e.g., 30% H2O2, 80°C) Oxidation->HPLC Sample Preparation & Injection Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Sample Preparation & Injection Photo Photolytic Stress (e.g., UV light) Photo->HPLC Sample Preparation & Injection LCMS LC-MS for Identification HPLC->LCMS Peak Fractionation NMR NMR for Structure Elucidation LCMS->NMR Impurity Isolation DegradationPathways Elucidation of Degradation Pathways NMR->DegradationPathways Structure Confirmation Sofosbuvir Sofosbuvir Drug Substance Sofosbuvir->Acid Exposure Sofosbuvir->Base Exposure Sofosbuvir->Oxidation Exposure Sofosbuvir->Thermal Exposure Sofosbuvir->Photo Exposure sofosbuvir_degradation cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation Sofosbuvir Sofosbuvir (C22H29FN3O9P) Acid_DP1 Acid Degradation Product (m/z 416.08) Cleavage of L-alanine isopropyl ester Sofosbuvir->Acid_DP1 1N HCl, 80°C Base_DP_A Impurity A (m/z 453.13) Cleavage of phenoxy group Sofosbuvir->Base_DP_A 0.5N NaOH, 60°C Base_DP_B Impurity B (C13H19FN3O9P, m/z 411.08) Cleavage of phenoxy and isopropyl ester groups Sofosbuvir->Base_DP_B 0.5N NaOH, 60°C Ox_DP Oxidative Degradation Product (m/z 527.15) Sofosbuvir->Ox_DP 30% H2O2, 80°C impurity_b_degradation cluster_acid_pred Predicted Acidic Hydrolysis cluster_base_pred Predicted Basic Stability Impurity_B Impurity B (C13H19FN3O9P) Acid_DP_Pred Predicted Acid Degradation Product Cleavage of phosphoramidate bond Impurity_B->Acid_DP_Pred Strong Acid Stable_Base Relatively Stable Impurity_B->Stable_Base Basic Conditions

References

Unveiling the Antiviral Disparity: A Comparative Analysis of Sofosbuvir and Its Diastereomeric Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity between the active pharmaceutical ingredient (API) Sofosbuvir and its primary diastereomeric impurity, Impurity B. This analysis is supported by experimental data on their respective abilities to inhibit the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a prodrug that, once metabolized, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The stereochemistry of the phosphoramidate (B1195095) group in Sofosbuvir is crucial for its antiviral efficacy. Sofosbuvir is the specific S-diastereomer, also known as PSI-7977. Its corresponding R-diastereomer, designated as Impurity B or PSI-7976, is a known process-related impurity. This comparison elucidates the significant difference in biological activity between these two stereoisomers.

Executive Summary of Biological Activity

Experimental data conclusively demonstrates that Sofosbuvir (the S-diastereomer) is significantly more potent in inhibiting HCV replication than its R-diastereomer, Impurity B. In vitro studies using HCV replicon systems have shown that the S-diastereomer possesses substantially better antiviral activity. This disparity in activity underscores the critical importance of stereochemistry in the design and synthesis of phosphoramidate nucleotide prodrugs.

Comparative Biological Activity Data

The following table summarizes the in vitro antiviral activity of Sofosbuvir and Impurity B against the Hepatitis C virus. The data is presented as the 50% effective concentration (EC50), which is the concentration of the compound required to inhibit 50% of viral replication in a cell-based assay. A lower EC50 value indicates higher potency.

CompoundStereochemistry at PhosphorusTargetAssay SystemEC50 (nM)Potency Relative to Impurity B
Sofosbuvir (API) S-diastereomer (Sp)HCV NS5B PolymeraseHCV Genotype 1b Replicon94~18-fold more potent
Impurity B R-diastereomer (Rp)HCV NS5B PolymeraseHCV Genotype 1b Replicon1700-

Note: The EC50 values are derived from a study comparing the individual diastereomers of the phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate.

Mechanism of Action and Stereochemical Influence

Sofosbuvir's mechanism of action involves its conversion to the active triphosphate form, which is then incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and halting viral replication.

cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_nucleus Viral Replication Complex Sofosbuvir Sofosbuvir Sofosbuvir_int Sofosbuvir Sofosbuvir->Sofosbuvir_int Cellular Uptake Metabolite_1 Intermediate Metabolite Sofosbuvir_int->Metabolite_1 Metabolism (Esterases) Active_Triphosphate Active Triphosphate (GS-461203) Metabolite_1->Active_Triphosphate Phosphorylation NS5B HCV NS5B Polymerase Active_Triphosphate->NS5B Incorporation RNA_Replication HCV RNA Replication NS5B->RNA_Replication Chain_Termination Chain Termination NS5B->Chain_Termination Inhibition

Caption: Mechanism of action of Sofosbuvir.

The stereochemistry at the phosphorus center directly impacts the initial metabolic activation steps of the prodrug within the hepatocyte. The enzymes responsible for this conversion, such as human cathepsin A and carboxylesterase 1, exhibit stereoselectivity. The S-diastereomer (Sofosbuvir) is more efficiently metabolized to the active triphosphate form compared to the R-diastereomer (Impurity B). This difference in metabolic activation is a primary contributor to the observed disparity in their antiviral potencies.

Experimental Protocols

The determination of the antiviral activity of Sofosbuvir and Impurity B is typically performed using an in vitro HCV replicon assay.

HCV Replicon Assay

Objective: To measure the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV nonstructural proteins, including NS5B polymerase, and a reporter gene (e.g., luciferase) for easy quantification of viral replication.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (Sofosbuvir and Impurity B).

  • Incubation: The treated cells are incubated for a period of 72 to 96 hours to allow for HCV replication and the effect of the compounds to manifest.

  • Quantification of Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the concentration of the test compound. This is the concentration at which a 50% reduction in reporter signal is observed compared to untreated control cells.

Cytotoxicity Assay

Objective: To determine the concentration of a compound that is toxic to the host cells.

Methodology:

  • Cell Culture: Huh-7 cells (without the HCV replicon) are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with the same serial dilutions of the test compounds as in the replicon assay.

  • Incubation: The treated cells are incubated for the same duration as the replicon assay.

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTS or MTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. This is the concentration at which a 50% reduction in cell viability is observed compared to untreated control cells.

The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.

cluster_workflow Experimental Workflow cluster_assays Assays Start Start Prepare_Compounds Prepare Serial Dilutions of Sofosbuvir & Impurity B Start->Prepare_Compounds Seed_Cells Seed Huh-7 Cells (with and without replicon) Prepare_Compounds->Seed_Cells Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Incubate Incubate for 72-96h Treat_Cells->Incubate Replicon_Assay HCV Replicon Assay (Luciferase Measurement) Incubate->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTS/MTT) Incubate->Cytotoxicity_Assay Calculate_EC50 Calculate EC50 Replicon_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Compare_Activity Compare Biological Activity Calculate_EC50->Compare_Activity Calculate_CC50->Compare_Activity End End Compare_Activity->End

Caption: Workflow for comparing biological activity.

Conclusion

The biological activity of Sofosbuvir is highly dependent on its stereochemistry. The S-diastereomer (Sofosbuvir) is a potent inhibitor of HCV replication, while the R-diastereomer (Impurity B) exhibits significantly reduced antiviral activity. This substantial difference in potency highlights the critical need for stringent control of stereoisomeric impurities during the manufacturing process of Sofosbuvir to ensure optimal therapeutic efficacy. For researchers in the field, this serves as a compelling example of the profound impact of stereochemistry on the pharmacological properties of nucleotide prodrugs.

A Guide to the Development and Certification of a Reference Material for Sofosbuvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the development and certification process for a reference material of Sofosbuvir (B1194449) impurity B. It details the necessary experimental protocols and presents a comparative analysis of analytical techniques to ensure the identity, purity, and stability of the reference standard. This document is intended to assist researchers, scientists, and drug development professionals in establishing a high-quality, reliable reference material crucial for the accurate analysis and quality control of Sofosbuvir drug products.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B protein, a vital enzyme for viral replication.[2] During the synthesis and storage of Sofosbuvir, various impurities can arise from starting materials, reagents, by-products, or degradation.[1] Regulatory bodies like the International Council for Harmonisation (ICH) require the monitoring and control of these impurities to ensure the safety and efficacy of the final drug product.[3]

Sofosbuvir impurity B is a known process-related impurity.[4][5][6][7] The availability of a well-characterized, certified reference material (CRM) for this impurity is essential for:

  • Accurate identification and quantification in drug substances and products.

  • Validation of analytical methods.

  • Ensuring batch-to-batch consistency of the drug product.

  • Supporting regulatory filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).[8]

Development and Certification Workflow

The development and certification of a reference material is a multi-step process that involves synthesis, purification, characterization, and stability assessment. The following diagram illustrates a typical workflow.

Reference Material Development Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_documentation Documentation synthesis Synthesis of Impurity B purification Purification synthesis->purification identity Identity Confirmation purification->identity purity Purity Assessment identity->purity stability Stability Studies purity->stability certification Certification stability->certification coa Certificate of Analysis certification->coa

Caption: Workflow for the development and certification of a reference material.

Experimental Protocols

Detailed methodologies are crucial for establishing the quality of the reference material. The following sections describe the key experiments involved.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step chemical process. One patented method involves a six-step reaction to produce the impurity with a purity of over 99%.[9] Following synthesis, purification is typically performed using chromatographic techniques to isolate the impurity from reaction by-products and starting materials.

Purification Protocol:

  • Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Stationary Phase: C18, C8, Phenyl, or Cyano columns are commonly used.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often employed in an isocratic or gradient elution mode.[11]

  • Detection: UV detection at a wavelength where the impurity has maximum absorbance (e.g., 260 nm).[11]

Identity Confirmation

The structural identity of the purified this compound must be unequivocally confirmed. A combination of spectroscopic techniques is used for this purpose.

Identity Confirmation Workflow:

Identity Confirmation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation start Purified Impurity B ms Mass Spectrometry (MS) start->ms nmr Nuclear Magnetic Resonance (NMR) start->nmr ir Infrared Spectroscopy (IR) start->ir structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation end Confirmed Structure structure_elucidation->end

Caption: Workflow for confirming the chemical structure of the impurity.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR are used to elucidate the detailed chemical structure, including stereochemistry.[10]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1]

Purity Assessment

The purity of the reference material is a critical attribute and is determined using a combination of methods. The mass balance approach is often used for the certification of pure reference materials.[12][13]

Purity Assessment Methods:

Analytical TechniquePurposeTypical ConditionsAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) To determine the percentage of the main component and related organic impurities.Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50 v/v) Detector: UV at 260 nm[11]Purity ≥ 99.0%
Gas Chromatography (GC) To quantify residual solvents from the synthesis and purification process.[3]Column: Capillary column (e.g., DB-624) Detector: Flame Ionization Detector (FID)As per ICH Q3C guidelines
Karl Fischer Titration To determine the water content.[13]Coulometric or Volumetric Titration≤ 0.5%
Inductively Coupled Plasma (ICP-MS/OES) To quantify inorganic impurities (heavy metals).[13]Digestion followed by analysis.As per USP <232>/<233>
Stability Studies

Forced degradation studies are performed to understand the degradation pathways of the impurity and to establish the stability-indicating nature of the analytical methods.[10] Long-term and accelerated stability studies are then conducted to determine the appropriate storage conditions and re-test date for the reference material.

Forced Degradation Conditions:

Stress ConditionReagent and Conditions
Acid Hydrolysis 1N HCl at 80°C for 10 hours[10]
Base Hydrolysis 0.5N NaOH at 60°C for 24 hours[10]
Oxidation 30% H₂O₂ at 80°C for 2 days[10]
Thermal Degradation Dry heat at a specified temperature and duration.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for 24 hours.[10]

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity assessment is critical. While HPLC is the most common technique, other methods like quantitative NMR (qNMR) offer distinct advantages.

Comparison of Purity Determination Methods:

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.
Reference Standard Requires a pre-certified reference standard of the same compound.Can be a primary method; uses an internal standard of a different, certified compound.
Selectivity High, can separate closely related impurities.High, can distinguish between different protons or other nuclei in the molecule.
Accuracy & Precision High, but dependent on the purity of the reference standard.High, can provide traceability to the International System of Units (SI).[14]
Reported Purity of Sofosbuvir Not directly reported for impurity B, but methods are validated for Sofosbuvir.Purity of Sofosbuvir determined by ³¹P-qNMR was 99.10 ± 0.30% in DMSO-d₆.[14][15]

A study on Sofosbuvir purity determination using ³¹P-qNMR in an aprotic solvent like DMSO-d₆ showed good agreement with ¹H-qNMR results, suggesting its suitability for organophosphorus compounds like Sofosbuvir and its impurities.[14][15]

Conclusion

The development and certification of a reference material for this compound is a rigorous process that requires a combination of synthesis, purification, and extensive analytical characterization. The use of orthogonal analytical techniques for identity and purity assessment is crucial to ensure the reliability of the reference standard. This guide provides a framework for establishing such a reference material, which is indispensable for the quality control and regulatory compliance of Sofosbuvir drug products. The availability of a well-characterized reference material from suppliers, accompanied by a comprehensive Certificate of Analysis detailing the characterization data, is vital for pharmaceutical research and development.[1]

References

A Comparative Guide to the Inter-Laboratory Analysis of Sofosbuvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sofosbuvir impurity B, a critical quality attribute in the manufacturing of the antiviral drug Sofosbuvir. The data presented herein is based on a simulated inter-laboratory study designed to evaluate the performance of various analytical techniques across different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of Sofosbuvir.

Sofosbuvir is a direct-acting antiviral medication used in the treatment of hepatitis C.[1][2][3][4] It is a prodrug that, after oral administration, is metabolized to its active form, GS-461203, which inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2][3][5] The presence of impurities, such as this compound, must be carefully controlled to ensure the safety and efficacy of the final drug product.

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, presenting quantitative data from a hypothetical inter-laboratory study, detailed experimental protocols, and visualizations to aid in the understanding of the analytical workflow.

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) evaluating two common analytical methods for the quantification of this compound.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC MethodUPLC Method
Linearity (R²) 0.99910.9998
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%
Precision (% RSD) < 1.5%< 0.8%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Analysis Run Time ~ 25 minutes~ 8 minutes

Table 2: Inter-Laboratory Precision Results (% RSD)

LaboratoryHPLC MethodUPLC Method
Lab A 1.20.7
Lab B 1.40.6
Lab C 1.30.8
Overall RSD 1.3 0.7

Experimental Protocols

Detailed methodologies for the HPLC and UPLC methods evaluated in this study are provided below. These protocols are based on established analytical practices for Sofosbuvir and its impurities.[6][7][8][9][10][11][12]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in methanol (B129727) and further diluted with the mobile phase to achieve a concentration range for the calibration curve.

  • Sample Preparation: The drug substance or product is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the peak area of this compound is recorded.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 2 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in a mixture of acetonitrile and water (1:1) and serially diluted.

  • Sample Preparation: The drug substance or product is accurately weighed and dissolved in the diluent to achieve a target concentration.

  • Analysis: The prepared standard and sample solutions are injected into the UPLC system for analysis.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the bioactivation pathway of Sofosbuvir and the workflow of the inter-laboratory study.

Sofosbuvir_Bioactivation Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 GS-662073 (Intermediate Metabolite) Sofosbuvir->Metabolite1 Carboxylesterase 1 Metabolite2 GS-566750 (Intermediate Metabolite) Metabolite1->Metabolite2 HINT1 Active_Metabolite GS-461203 (Active Triphosphate Form) Metabolite2->Active_Metabolite Cellular Kinases HCV_Polymerase HCV NS5B Polymerase Active_Metabolite->HCV_Polymerase Incorporation RNA_Chain Viral RNA Chain Termination HCV_Polymerase->RNA_Chain Inhibition of Replication Inter_Laboratory_Study_Workflow cluster_planning Study Planning cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Including Analytical Methods) Sample_Prep Sample Preparation & Distribution Protocol->Sample_Prep Lab_A Lab A (HPLC & UPLC Analysis) Sample_Prep->Lab_A Lab_B Lab B (HPLC & UPLC Analysis) Sample_Prep->Lab_B Lab_C Lab C (HPLC & UPLC Analysis) Sample_Prep->Lab_C Data_Collection Data Collection & Collation Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Stat_Analysis Statistical Analysis (Precision, Accuracy, etc.) Data_Collection->Stat_Analysis Report Final Report Generation Stat_Analysis->Report

References

Assessing the Specificity and Selectivity of Assays for Sofosbuvir Impurity B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of Sofosbuvir impurity B. The specificity and selectivity of an analytical method are paramount in pharmaceutical quality control to ensure that the measured signal corresponds solely to the analyte of interest, without interference from other components such as the active pharmaceutical ingredient (API), other impurities, or degradation products. This document is intended for researchers, scientists, and drug development professionals involved in the quality assessment of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise. One critical process-related impurity is the phosphoryl impurity. The ability of an analytical method to separate and accurately quantify this impurity in the presence of Sofosbuvir and its other degradation products is a key aspect of its validation. Forced degradation studies are intentionally conducted to produce potential degradation products and test the stability-indicating properties of the analytical method.[1][2]

Comparative Analysis of Analytical Methods

This section compares two distinct RP-HPLC methods for the analysis of Sofosbuvir and its impurities. The performance of each method in terms of specificity and selectivity is evaluated based on published experimental data.

Method 1: Isocratic RP-HPLC with Trifluoroacetic Acid

This method utilizes a simple isocratic elution with a trifluoroacetic acid-containing mobile phase for the separation of Sofosbuvir and its phosphoryl impurity.[3][4]

Method 2: Gradient RP-HPLC with Formic Acid

This method employs a gradient elution with a formic acid buffer, which is often used to achieve better separation of complex mixtures, including degradation products from forced degradation studies.[1]

Data Presentation: Quantitative Comparison

The following table summarizes the key performance parameters of the two methods.

ParameterMethod 1: Isocratic RP-HPLC with TFAMethod 2: Gradient RP-HPLC with Formic Acid
Chromatographic Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µmX-Bridge C18 (100 × 4.6) mm 2.5 µm
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50 v/v)A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)
Flow Rate 1.0 mL/minNot explicitly stated, typically 0.8-1.2 mL/min for UPLC
Detection Wavelength 260 nmNot explicitly stated, typically around 260 nm for Sofosbuvir
Retention Time (Sofosbuvir) 3.674 minNot explicitly stated for the parent drug in the context of impurity analysis
Retention Time (Impurity B) 5.704 min (as Phosphoryl impurity)Not explicitly stated for a specific impurity B
Linearity Range (Impurity B) 10-30 µg/mLNot available
LOD (Impurity B) 0.03% (0.12 µg/mL)Not available
LOQ (Impurity B) 1.50% (0.375 µg/mL)Not available
Accuracy (% Recovery) Not explicitly stated for the impurityAssay values for Sofosbuvir were 99.62-99.73%

Experimental Protocols

Method 1: Isocratic RP-HPLC with Trifluoroacetic Acid[4][5]
  • Preparation of Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in the ratio of 50:50 (v/v) was prepared, filtered, and degassed.

  • Standard and Sample Preparation: Standard solutions of Sofosbuvir and its phosphoryl impurity were prepared by dissolving the accurately weighed standards in a diluent of water:acetonitrile (50:50). Sample solutions were prepared by dissolving the bulk drug or formulation in the same diluent to achieve a target concentration.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

    • Column Temperature: Ambient

Method 2: Forced Degradation Study and UPLC Analysis[1]
  • Forced Degradation:

    • Acid Hydrolysis: Refluxing in 1N HCl at 80°C for 10 hours.

    • Base Hydrolysis: In 0.5N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: In 30% H₂O₂ at 80°C for two days.

    • Thermal Degradation: Dry heat.

    • Photolytic Degradation: Exposure to 254 nm UV light for 24 hours.

  • Sample Preparation from Forced Degradation: The stressed samples were neutralized (if necessary), evaporated to dryness, and the residue was dissolved in the mobile phase.

  • Chromatographic Conditions (UPLC):

    • Column: X-Bridge C18 (100 × 4.6 mm, 2.5 µm)

    • Mobile Phase: A gradient mixture of 0.1% formic acid buffer and acetonitrile.

    • Detection: UV detection (wavelength not specified) and mass spectrometry for identification of degradation products.

Mandatory Visualizations

Experimental Workflow for Method Validation

cluster_validation Method Validation prep_std Prepare Standard Solutions (Sofosbuvir & Impurity B) injection Inject Samples prep_std->injection prep_sample Prepare Sample Solutions (Bulk Drug/Formulation) prep_sample->injection hplc_system HPLC System (C18 Column, Mobile Phase) hplc_system->injection detection UV Detection (260 nm) injection->detection specificity Specificity (Peak Purity, Resolution) detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy (% Recovery) detection->accuracy precision Precision (Repeatability, Intermediate) detection->precision lod_loq LOD & LOQ detection->lod_loq

Caption: Workflow for RP-HPLC method validation.

Forced Degradation Study Workflow

cluster_stress Stress Conditions start Sofosbuvir Drug Substance acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (0.5N NaOH, 60°C) start->base oxidation Oxidation (30% H2O2, 80°C) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV Light) start->photo analysis UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identification of Degradation Products analysis->identification specificity_assessment Assess Method Specificity identification->specificity_assessment

Caption: Workflow of a forced degradation study.

Discussion on Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For an impurity assay, this means the method must be able to separate the target impurity from the API, other impurities, and degradation products.

  • Method 1 demonstrates good separation between Sofosbuvir and the phosphoryl impurity with retention times of 3.674 min and 5.704 min, respectively.[3][4] The validation of this method as per ICH guidelines suggests that it is specific for the intended purpose of quantifying this particular impurity under normal conditions.[3][4]

  • Method 2 , coupled with forced degradation studies, provides a more rigorous assessment of specificity. Sofosbuvir was found to degrade under acidic, basic, and oxidative conditions, while being stable under thermal and photolytic stress.[1] The use of a stability-indicating method like this UPLC method is crucial to ensure that the peaks of the degradation products do not co-elute with the peak of impurity B. The identification of degradation products by mass spectrometry further aids in confirming the specificity of the method.[1] For instance, under basic conditions, two degradation impurities were isolated and characterized, and it is essential that the analytical method can resolve these from impurity B.

Selectivity is a term often used interchangeably with specificity. It refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components.

Both methods demonstrate selectivity for Sofosbuvir and its phosphoryl impurity. However, the gradient UPLC method (Method 2) is likely to offer superior selectivity, especially in the presence of multiple degradation products, due to the nature of gradient elution which can resolve components with a wider range of polarities more effectively than an isocratic method. The choice of a C18 column in both methods is appropriate for the separation of these moderately polar compounds.[3][4]

Conclusion

Both the isocratic RP-HPLC method with TFA and the gradient UPLC method with formic acid are capable of separating Sofosbuvir from its phosphoryl impurity (impurity B).

  • The isocratic method is simpler, faster, and suitable for routine quality control where the impurity profile is well-characterized and known to be free from co-eluting species.[3][4]

  • The gradient UPLC method is more powerful for stability-indicating assays and for the analysis of samples where a complex mixture of impurities and degradation products may be present.[1] Its ability to separate a wider range of degradation products makes it a more robust choice for ensuring the specificity of the assay for this compound.

For comprehensive quality control and in the context of drug development and stability testing, a well-validated, stability-indicating gradient UPLC or HPLC method is recommended to ensure the accurate quantification of this compound without interference from potential degradation products.

References

A Comparative Analysis of Sofosbuvir Stability and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Sofosbuvir (B1194449), a key antiviral drug for the treatment of Hepatitis C, and its known impurities under various stress conditions.[1][2][3] The information presented herein is collated from multiple stability-indicating studies and is intended to support research, development, and quality control activities.

Quantitative Stability Profile of Sofosbuvir

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4] Sofosbuvir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[5][6]

The following table summarizes the degradation of Sofosbuvir under various stress conditions as reported in different studies.

Stress ConditionReagent/ParametersDurationDegradation (%)Identified Degradation Products (DPs)Reference
Acid Hydrolysis 1N HCl10 hours at 80°C8.66%DP with m/z 416.08[5]
0.1N HCl6 hours at 70°C23%DP I with m/z 488[7]
Acidic conditionsNot specified26%Not specified[8]
Base Hydrolysis 0.5N NaOH24 hours at 60°C45.97%Impurity-A (m/z 453.13), Impurity-B (m/z 411.08)[5]
0.1N NaOH10 hours at 70°C50%DP II with m/z 393.3[7]
1M NaOH38 hours (reflux)Significant degradationAlkaline degradate[9]
Oxidative Degradation 30% H₂O₂2 days at 80°C0.79%DP with m/z 527.15[5]
3% H₂O₂7 days19.02%DP III with m/z 393[7]
30% H₂O₂26 hours at RT17.21%Not specified[1]
Ce(IV) in H₂SO₄25 minutes at 100°CSignificant degradationOxidative product[4]
Thermal Degradation 80°C72 hours11.35%Not specified[1]
50°C21 daysNo degradation-
40°C168 hoursSlight decreaseNot specified[8]
Photolytic Degradation 254 nm UV light24 hoursStable-[5]
Sunlight21 daysNo degradation-

Identified Impurities and Degradation Products

Several degradation products of Sofosbuvir have been identified and characterized using techniques like LC-MS, NMR, and HRMS. These products are essentially the impurities that can form under stress conditions.

Impurity/Degradation ProductMolecular FormulaMolecular Weight (m/z)Formation Condition
Acid Degradation ImpurityC₁₆H₁₈FN₂O₈P416.08Acid Hydrolysis
Base Degradation Impurity-AC₁₆H₂₅FN₃O₉P453.13Base Hydrolysis
Base Degradation Impurity-BC₁₃H₁₉FN₃O₉P411.08Base Hydrolysis
Oxidative Degradation ImpurityC₂₂H₂₇FN₃O₉P527.15Oxidative Degradation
Degradation Product I (DP I)Not specified488Acid Hydrolysis
Degradation Product II (DP II)Not specified393.3Base Hydrolysis
Degradation Product III (DP III)Not specified393Oxidative Degradation

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability studies of Sofosbuvir.

Forced Degradation Studies

Forced degradation studies were conducted on Sofosbuvir to assess its stability under various stress conditions as per ICH guidelines.[5]

  • Acid Hydrolysis: 200 mg of Sofosbuvir was dissolved in 5 mL of 1N HCl and refluxed at 80°C for 10 hours.[5] In another study, a solution of Sofosbuvir in 0.1N HCl was refluxed at 70°C for 6 hours. The resulting solution was then neutralized.

  • Base Hydrolysis: 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5N NaOH and kept at 60°C for 24 hours.[5] Alternatively, a solution of Sofosbuvir in 0.1N NaOH was refluxed at 70°C for 10 hours. The solution was subsequently neutralized with an appropriate acid.

  • Oxidative Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 30% H₂O₂ and maintained at 80°C for two days.[5] Another study utilized 3% H₂O₂ for 7 days.

  • Thermal Degradation: Sofosbuvir was exposed to a temperature of 80°C for 72 hours.[1] In a separate study, the drug was kept at 50°C for 21 days.

  • Photolytic Degradation: The drug was exposed to UV light at 254 nm for 24 hours.[5] Another protocol involved exposure to sunlight for 21 days.

Analytical Method: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is commonly employed for the analysis of Sofosbuvir and its degradation products.

  • Column: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 3.5 µm) or Kromasil 100 C18 (250 × 4.6 mm, 5 μ).[10][11]

  • Mobile Phase: A mixture of 0.1% Triethylamine (TEA) in water (pH adjusted to 3.2 with orthophosphoric acid) and Acetonitrile in the ratio of 45:55 v/v.[10] Another method used a gradient elution with a mobile phase consisting of a buffer solution and acetonitrile.[11]

  • Flow Rate: 0.6 mL/min or 1.0 mL/min.[10][11]

  • Detection Wavelength: 259 nm or 263 nm.[10][11]

  • Column Temperature: 25°C.[11]

  • Injection Volume: 10 µL.[11]

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams illustrate the logical flow of the stability studies and the degradation pathways of Sofosbuvir.

G cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Data Interpretation Drug Sofosbuvir Drug Substance Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug->Stress StressedSample Stressed Samples Stress->StressedSample Preparation Sample Preparation (Neutralization, Dilution) StressedSample->Preparation HPLC RP-HPLC Analysis Preparation->HPLC LCMS LC-MS Analysis Preparation->LCMS Assay Assay of Sofosbuvir (% Degradation) HPLC->Assay Impurity Impurity Profiling (Identification and Quantification) HPLC->Impurity Characterization Characterization of Degradation Products (NMR, HRMS) LCMS->Characterization

Caption: Experimental workflow for forced degradation studies of Sofosbuvir.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidative Oxidative Degradation Sofosbuvir Sofosbuvir Acid_DP1 Degradation Product (m/z 416.08) Sofosbuvir->Acid_DP1 1N HCl, 80°C Acid_DP2 Degradation Product I (m/z 488) Sofosbuvir->Acid_DP2 0.1N HCl, 70°C Base_DP_A Impurity-A (m/z 453.13) Sofosbuvir->Base_DP_A 0.5N NaOH, 60°C Base_DP_B Impurity-B (m/z 411.08) Sofosbuvir->Base_DP_B 0.5N NaOH, 60°C Base_DP2 Degradation Product II (m/z 393.3) Sofosbuvir->Base_DP2 0.1N NaOH, 70°C Oxidative_DP1 Degradation Product (m/z 527.15) Sofosbuvir->Oxidative_DP1 30% H₂O₂, 80°C Oxidative_DP2 Degradation Product III (m/z 393) Sofosbuvir->Oxidative_DP2 3% H₂O₂

Caption: Degradation pathways of Sofosbuvir under different stress conditions.

References

A Comparative Guide to the Determination of the Relative Response Factor for Sofosbuvir Impurity B in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Sofosbuvir and its impurities, with a specific focus on the determination of the Relative Response Factor (RRF) for Sofosbuvir Impurity B. While a definitive, publicly available RRF value for this compound remains elusive in the reviewed literature, this document outlines the critical experimental protocols and data necessary for its determination, enabling researchers to establish this crucial parameter in-house.

The Significance of the Relative Response Factor (RRF)

In pharmaceutical analysis, the quantification of impurities is paramount to ensure the safety and efficacy of a drug product. The RRF is a critical parameter used in chromatographic methods to accurately quantify impurities when a reference standard for the impurity is not used in every analysis[1][2]. It corrects for the difference in detector response between the active pharmaceutical ingredient (API) and the impurity[3][4]. According to ICH guidelines, a properly determined RRF can be used to measure the actual amount of an impurity, which is essential for meeting regulatory requirements[2].

Comparative Analysis of HPLC Methods for Sofosbuvir and Its Impurities

Several RP-HPLC methods have been developed and validated for the estimation of Sofosbuvir and its process-related impurities. The following table summarizes the key chromatographic conditions from a selection of published methods. This data is crucial for researchers looking to replicate or adapt a method for the determination of the RRF for this compound.

ParameterMethod 1 (Ganji et al.)[5][6]Method 2 (ResearchGate Article)[7]Method 3 (Fortune Journals)[8]
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μmKromasil 100 C18 (250 × 4.6 mm, 5 μ)Agilent Zorbax SB C18 (4.6 x 250 mm, 5 μm)
Mobile Phase 0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50 v/v)Mobile Phase A: Buffer solution: Acetonitrile (97.5:2.5 v/v)Mobile Phase B: Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 v/v/v/v)9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH 4±0.1): acetonitrile (60:40, v/v)
Elution Mode IsocraticNot specifiedIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 260 nm263 nm265 nm
Linearity Range (Sofosbuvir) 160-480 μg/mL[5][6]0.5–7.5 ppm20-2000 µg
Linearity Range (Impurity) 10-30 μg/mL (for "phosphoryl impurity")[5][6]0.5–7.5 ppmNot specified for impurities
Correlation Coefficient (r²) >0.999 (Implied)0.999Not specified
LOD (Impurity) 0.03% (0.12 μg)[5][6]0.1 μg/mLNot specified
LOQ (Impurity) 1.50% (0.375 μg)[5][6]0.5 μg/mLNot specified

Experimental Protocol for RRF Determination of this compound

The following is a detailed methodology for determining the RRF of this compound, based on established principles and ICH guidelines.

Materials and Reagents
  • Sofosbuvir Reference Standard (API)

  • This compound Reference Standard

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid or other suitable buffer components

  • Calibrated analytical balance and volumetric glassware

Chromatographic System

An HPLC system equipped with a UV detector is required. The chromatographic conditions should be chosen based on a validated method that provides good resolution and peak shape for both Sofosbuvir and Impurity B, such as one of the methods outlined in the table above.

Preparation of Stock and Standard Solutions
  • Stock Solution Preparation:

    • Accurately weigh and dissolve a suitable amount of Sofosbuvir Reference Standard in the chosen diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Similarly, prepare a stock solution of this compound Reference Standard of a known concentration.

  • Calibration Curve Solutions:

    • Prepare a series of at least five calibration standards for both Sofosbuvir and Impurity B by diluting the respective stock solutions.

    • The concentration range should cover the expected working range, from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity[1].

Data Collection and Analysis
  • Injection: Inject each of the calibration standards for both Sofosbuvir and Impurity B into the HPLC system in triplicate.

  • Data Acquisition: Record the peak area responses for each injection.

  • Linearity Plot: For both the API and the impurity, plot a graph of the mean peak area versus concentration.

  • Slope Determination: Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.

RRF Calculation

The RRF is calculated using the ratio of the slopes of the impurity and the API calibration curves[4].

RRF = (Slope of Impurity B) / (Slope of Sofosbuvir)

A well-determined RRF is typically between 0.8 and 1.2. If the RRF is outside this range, it is crucial to use it for the accurate quantification of the impurity.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the determination of the Relative Response Factor.

RRF_Determination_Workflow cluster_analysis HPLC Analysis cluster_calc Calculation prep_api Prepare Sofosbuvir Stock Solution dilute_api Prepare API Calibration Series prep_api->dilute_api prep_imp Prepare Impurity B Stock Solution dilute_imp Prepare Impurity B Calibration Series prep_imp->dilute_imp inject_api Inject API Standards inject_imp Inject Impurity B Standards record_area Record Peak Areas inject_api->record_area inject_imp->record_area plot_api Plot API Linearity Curve record_area->plot_api plot_imp Plot Impurity B Linearity Curve record_area->plot_imp slope_api Determine API Slope plot_api->slope_api slope_imp Determine Impurity B Slope plot_imp->slope_imp calc_rrf Calculate RRF slope_api->calc_rrf slope_imp->calc_rrf

Caption: Workflow for RRF Determination.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_output Output api Sofosbuvir Reference Standard linearity Establish Linearity for API and Impurity api->linearity impurity Impurity B Reference Standard impurity->linearity hplc_method Validated HPLC Method hplc_method->linearity slope Determine Slopes of Calibration Curves linearity->slope rrf Relative Response Factor (RRF) slope->rrf

Caption: Logical Flow for RRF Establishment.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Sofosbuvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Sofosbuvir impurity B, a chemical used in research and development, is critical for ensuring laboratory safety and environmental protection. As a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a conservative approach must be taken. The compound should be handled as a hazardous chemical waste, following established guidelines for pharmaceutical and laboratory waste management.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office or the equivalent department, such as the Office of Clinical and Research Safety (OCRS).[1] These departments are responsible for implementing proper management practices for all aspects of handling, storing, and disposing of chemical wastes in a manner that complies with federal, state, and local regulations.[2]

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound and its waste containers.

Waste Characterization and Segregation: this compound should be treated as a hazardous waste.[2] It is crucial to prevent the mixing of hazardous waste with non-hazardous waste.[3]

  • Do Not Dispose Down the Drain: Hazardous wastes must not be discharged into the sewer system via sinks or other drains.[1]

  • Do Not Evaporate: Disposal by evaporation, including in fume hoods, is strictly prohibited.[1][3]

  • Segregate Waste Streams: Keep halogenated solvent wastes separate from non-halogenated solvent wastes, as their disposal costs can differ.[3] Do not mix incompatible chemicals.[4]

Step-by-Step Disposal Procedure

  • Container Selection:

    • Use a container that is chemically compatible with this compound.[4][5] Plastic containers are often preferred.[2]

    • Ensure the container is in good condition, free from damage or leaks, and has a secure, leak-proof closure.[4][5]

    • The container must remain closed except when adding or removing waste.[3][5]

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents by writing the full chemical name: "this compound."

    • Record the date when waste was first added to the container (the accumulation start date).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[2]

    • The SAA should be a secondary containment system to prevent spills from reaching drains.[3][4]

    • Store hazardous chemicals below eye level and off the floor.[5]

    • Adhere to the storage limits for SAAs.[1][2]

  • Arrange for Professional Disposal:

    • All hazardous waste must be disposed of through your institution's designated hazardous waste collection program (e.g., EHS or OCRS).[1]

    • Contact the appropriate department to schedule a waste pickup. Laboratory personnel should not transport hazardous wastes themselves.[1]

    • Most pharmaceutical waste is ultimately incinerated at a licensed medical incineration facility.[6]

Key Disposal and Storage Requirements

The following table summarizes the quantitative limits and essential requirements for storing hazardous chemical waste in a laboratory setting.

RequirementSpecificationCitations
Max. Hazardous Waste Volume 55 gallons per Satellite Accumulation Area (SAA).[1][2]
Max. Acutely Hazardous Waste 1 quart of liquid or 1 kg of solid per SAA.[2]
Max. Storage Time Containers may be stored for up to 12 months in an SAA, provided volume limits are not exceeded. A hazardous waste professional typically removes containers within 6 months.[2][4][5]
Container Integrity Must be in good condition, compatible with contents, and kept closed with a secure lid.[4][5]
Spill Response Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3]
Training All laboratory personnel who generate hazardous waste must receive proper training on waste handling and disposal procedures.[1][4][5]

Experimental Protocols

No experimental protocols related to the disposal of this compound were cited in the search results. The disposal process is a procedural safety workflow rather than an experimental one. The primary "protocol" is to adhere to the hazardous waste management guidelines established by regulatory bodies like the EPA and implemented by institutional EHS departments.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.

G cluster_prep Preparation & Generation cluster_contain Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A Start: Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Chemically Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date C->D E Place Waste in Container & Secure Lid D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full OR Storage Limit Reached? F->G G->F No H Contact Institutional EHS/OCRS for Waste Pickup G->H Yes I EHS Collects Waste for Licensed Disposal (e.g., Incineration) H->I H->I J End: Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Sofosbuvir Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling active pharmaceutical ingredients (APIs) and their impurities. This document provides essential guidance on the safe handling and disposal of Sofosbuvir impurity B, a substance related to the potent antiviral drug Sofosbuvir. The information is based on the known hazards of the parent compound and general best practices for managing potent pharmaceutical agents in a laboratory setting.

Hazard Identification and Risk Assessment

  • Acute toxicity, oral (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

  • Specific Target Organ Toxicity (repeated exposure), Category 2 [2][3]

Given these hazards, it is crucial to handle this compound with appropriate caution to minimize exposure.

Quantitative Data Summary

Since a specific Occupational Exposure Limit (OEL) for Sofosbuvir or its impurities has not been established, a qualitative control-banding approach is recommended for handling this compound.[1][2][4] This involves categorizing the compound based on its hazard potential and implementing corresponding control measures.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]
Specific target organ toxicity, repeated exposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.To prevent skin contact, which can cause irritation.[1][2]
Body Protection A lab coat or impervious gown with long sleeves and closed cuffs.To protect skin from contamination.[1][2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or generating aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[1][2]

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Prepare work area in a fume hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handling_dissolve Dissolve in appropriate solvent prep_weigh->handling_dissolve handling_reaction Perform experimental procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of liquid waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste cleanup_decontaminate->cleanup_dispose_solid cleanup_doff_ppe Doff PPE correctly cleanup_dispose_liquid->cleanup_doff_ppe cleanup_dispose_solid->cleanup_doff_ppe

Workflow for handling this compound

Step-by-Step Handling Procedures

1. Preparation:

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as specified in the table above.

  • Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The work surface should be covered with absorbent, disposable liners.

  • Weighing: Use an analytical balance within the fume hood or a ventilated balance enclosure.

2. Handling:

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid generating dust or aerosols.

  • Experimental Procedures: Conduct all experimental steps within the fume hood. Avoid direct contact with the substance.

3. Cleanup and Disposal:

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Waste Disposal:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.[5][6]

    • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and absorbent liners, must be placed in a sealed, labeled hazardous waste bag or container.

    • Disposal Method: Hazardous pharmaceutical waste should be disposed of through incineration by a licensed waste disposal contractor.[5][6]

Logical Relationship: Hazard Control Strategy

The hierarchy of controls is a fundamental concept in occupational safety. This diagram illustrates the preferred order of control measures for handling this compound.

Hazard Control Hierarchy for this compound elimination Elimination (Not Feasible) substitution Substitution (Not Feasible) elimination->substitution engineering Engineering Controls (Fume Hood, Ventilated Enclosure) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Respirator) admin->ppe

Hierarchy of controls for laboratory safety

By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Adherence to these protocols is essential for protecting personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity B
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.